2-Amino-4-bromobenzenethiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-bromobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEYPPZTEITNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480122 | |
| Record name | 2-amino-4-bromobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93933-49-4 | |
| Record name | 2-amino-4-bromobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-bromobenzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-4-bromobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-4-bromobenzenethiol, a key intermediate in the development of various pharmaceutical compounds and therapeutic agents. This document details plausible synthetic routes, experimental protocols for key reactions, and quantitative data to support researchers in their synthetic endeavors.
Introduction
This compound, also known as 4-bromo-2-mercaptoaniline, is a substituted aromatic thiol of significant interest in medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic thiol group and a reactive amino group, along with the presence of a bromine atom that allows for further molecular modifications, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds, including benzothiazoles. These resulting structures are often investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide outlines two primary multi-step pathways for the synthesis of this valuable compound, starting from commercially available precursors.
Core Synthesis Pathways
Two principal synthetic routes have been identified for the preparation of this compound. Both pathways commence with readily accessible starting materials and involve a series of well-established organic transformations.
Pathway 1: From 4-Bromoaniline
This pathway involves the initial nitration of 4-bromoaniline, followed by diazotization of the resulting 4-bromo-2-nitroaniline, conversion to a xanthate intermediate, and subsequent reduction of both the nitro group and the xanthate to yield the final product.
Pathway 2: From 2-Nitroaniline
This route begins with the bromination of 2-nitroaniline to form 4-bromo-2-nitroaniline. This intermediate is then converted to the corresponding diazonium salt, which is subsequently transformed into a disulfide. The final step involves the reduction of both the nitro groups and the disulfide bridge to afford this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthesis pathways, providing a comparative overview of the expected yields at each stage.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1A | Nitration | 4-Bromoaniline | 4-Bromo-2-nitroaniline | H₂SO₄, HNO₃ | 85-95 |
| 1B | Bromination | 2-Nitroaniline | 4-Bromo-2-nitroaniline | Br₂, Acetic Acid | 80-90 |
| 2 | Diazotization & Disulfide Formation | 4-Bromo-2-nitroaniline | Bis(4-bromo-2-nitrophenyl) disulfide | NaNO₂, HCl, Na₂S₂ | 70-80 |
| 3 | Reduction | Bis(4-bromo-2-nitrophenyl) disulfide | This compound | SnCl₂·2H₂O, HCl or NaBH₄ | 60-70 |
| 4 | Diazotization & Xanthate Formation | 4-Bromo-2-nitroaniline | O-Ethyl S-(4-bromo-2-nitrophenyl) carbonodithioate | NaNO₂, HCl, Potassium Ethyl Xanthate | 75-85 |
| 5 | Reduction | O-Ethyl S-(4-bromo-2-nitrophenyl) carbonodithioate | This compound | Fe, Acetic Acid or LiAlH₄ | 65-75 |
Experimental Protocols
Detailed methodologies for the key experimental steps are provided below.
Step 1A: Synthesis of 4-Bromo-2-nitroaniline via Nitration of 4-Bromoaniline
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-bromoaniline (1 equivalent) to concentrated sulfuric acid at 0-5 °C with constant stirring.
-
Nitration: Slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid from the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Pour the reaction mixture onto crushed ice. The precipitated yellow solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried. The crude product can be purified by recrystallization from ethanol to afford 4-bromo-2-nitroaniline.
Step 1B: Synthesis of 4-Bromo-2-nitroaniline via Bromination of 2-Nitroaniline
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Reaction Setup: Dissolve 2-nitroaniline (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Bromination: Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the mixture for 4-6 hours. Monitor the completion of the reaction by TLC.
-
Work-up and Isolation: Pour the reaction mixture into a large volume of water. The resulting precipitate is filtered, washed with a solution of sodium bisulfite to remove excess bromine, and then with water. The solid is dried to give 4-bromo-2-nitroaniline.
Step 2: Synthesis of Bis(4-bromo-2-nitrophenyl) disulfide
-
Diazotization: Suspend 4-bromo-2-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath.
-
Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.
-
Disulfide Formation: In a separate flask, prepare a solution of sodium disulfide (Na₂S₂) by dissolving sodium sulfide nonahydrate and sulfur in water. Add the cold diazonium salt solution to the sodium disulfide solution with vigorous stirring.
-
Work-up and Isolation: Allow the mixture to warm to room temperature and stir for several hours. The precipitated disulfide is collected by filtration, washed with water, and dried.
Step 3: Reduction to this compound
-
Reaction Setup: Suspend bis(4-bromo-2-nitrophenyl) disulfide (1 equivalent) in ethanol or a mixture of ethanol and concentrated hydrochloric acid.
-
Reduction: Add a reducing agent such as stannous chloride dihydrate (SnCl₂·2H₂O) or sodium borohydride (NaBH₄) portion-wise with stirring. The reaction is often exothermic and may require cooling.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃ solution). Extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Purification can be achieved by column chromatography.
Mandatory Visualizations
Synthesis Pathway Diagrams
Caption: Pathway 1: Synthesis from 4-Bromoaniline.
Caption: Pathway 2: Synthesis from 2-Nitroaniline.
Experimental Workflow Diagram
Technical Guide: Physicochemical Properties of 2-Amino-4-bromobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-bromobenzenethiol is a substituted aromatic thiol that serves as a crucial intermediate in the synthesis of various heterocyclic compounds, particularly those with pharmaceutical and biological significance. Its unique structure, featuring amino, bromo, and thiol functional groups, makes it a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the core physicochemical properties of this compound, outlines a representative experimental protocol for its synthesis, and illustrates the synthetic pathway for enhanced clarity.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These values, a combination of experimental and predicted data, are essential for designing reaction conditions, purification strategies, and for computational modeling studies.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNS | [1] |
| Molar Mass | 204.09 g/mol | [1] |
| Appearance | Not explicitly stated; related compounds are often colored solids or oils. | |
| Density | 1.693 ± 0.06 g/cm³ (Predicted) | [1] |
| Boiling Point | 295.5 ± 20.0 °C (Predicted) | [1] |
| Melting Point | Data not available | |
| pKa | 7.33 ± 0.11 (Predicted) | [1] |
| Solubility | Data not available; likely soluble in organic solvents. | |
| CAS Number | 93933-49-4 | [2] |
Spectral Data
Spectroscopic data is critical for the structural confirmation of this compound. While specific spectra are proprietary to chemical suppliers, the availability of ¹H NMR, IR, and Mass Spectrometry data has been noted.[2] Researchers can obtain these spectra from commercial suppliers upon purchase or request.
Experimental Protocols
Synthesis of this compound via the Herz Reaction
This protocol involves two main stages: the formation of a thiazathiolium chloride (Herz compound) and its subsequent hydrolysis.
Materials:
-
4-bromoaniline
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Sulfur monochloride (S₂Cl₂)
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Anhydrous inert solvent (e.g., toluene, xylene)
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
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Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying
Procedure:
-
Formation of the Herz Compound:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to handle evolving HCl), dissolve 4-bromoaniline in an anhydrous inert solvent.
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Cool the solution in an ice bath.
-
Slowly add sulfur monochloride dropwise to the stirred solution. An exothermic reaction will occur with the evolution of HCl gas. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for several hours until the reaction is complete (monitored by TLC).
-
The resulting precipitate, the thiazathiolium chloride (Herz compound), is then isolated by filtration, washed with the inert solvent, and dried.
-
-
Hydrolysis to this compound:
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Suspend the dried Herz compound in an aqueous solution of sodium hydroxide.
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Heat the mixture under reflux. The hydrolysis will lead to the cleavage of the five-membered ring, forming the sodium salt of this compound.
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After cooling, the reaction mixture is filtered to remove any insoluble byproducts.
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The filtrate is then carefully acidified with hydrochloric acid to precipitate the free this compound.
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The crude product is collected by filtration or extracted with an organic solvent.
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The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be further purified by techniques such as recrystallization from a suitable solvent system or by column chromatography on silica gel.
-
Applications in Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic compounds. Notably, it is used to prepare 6-bromo-2,3-disubstituted-4H-1,4-benzothiazines and benzothiazolylalkylphthalazineacetic acid derivatives.[3] The presence of the ortho-amino and thiol groups allows for cyclocondensation reactions with a variety of electrophiles to form fused ring systems.
Visualizations
Logical Workflow: Synthesis of this compound via Herz Reaction
The following diagram illustrates the key steps in the synthesis of this compound using the Herz reaction methodology.
References
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-4-bromobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the molecular structure and conformational landscape of 2-Amino-4-bromobenzenethiol. Given the limited availability of direct experimental data for this specific compound, this document emphasizes established computational and experimental protocols that are standard in the field for the characterization of novel small molecules. The guide will detail theoretical modeling approaches, including Density Functional Theory (DFT), and standard experimental procedures for synthesis and spectroscopic analysis.
Molecular and Physicochemical Properties
This compound is a substituted aromatic compound with the molecular formula C₆H₆BrNS.[1] Its structure consists of a benzene ring functionalized with an amino group, a bromine atom, and a thiol group. The relative positions of these substituents are crucial in defining the molecule's electronic properties, reactivity, and potential biological activity.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNS | [1] |
| Molar Mass | 204.09 g/mol | [1] |
| CAS Number | 93933-49-4 | [2] |
| Predicted Density | 1.693 ± 0.06 g/cm³ | [1] |
Computational Analysis: Determining Structure and Conformation
In the absence of a crystal structure, Density Functional Theory (DFT) serves as a powerful in-silico tool to predict the ground-state geometry and explore the conformational possibilities of this compound.[3]
Experimental Protocol: DFT-Based Geometry Optimization and Vibrational Analysis
A typical computational workflow for determining the optimal molecular structure and vibrational frequencies involves the following steps:[3][4]
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized using a DFT method, such as the B3LYP functional, with a suitable basis set (e.g., 6-311++G(d,p)).[4] This process finds the lowest energy arrangement of the atoms.
-
Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra.
-
Conformational Search: To explore different spatial arrangements of the amino and thiol groups, a potential energy surface (PES) scan is conducted.[5][6] This involves systematically rotating the dihedral angles of the C-S-H and C-N-H bonds and calculating the energy at each step, while allowing the rest of the molecule to relax.
Predicted Structural Parameters
The following tables present the kind of quantitative data that would be obtained from DFT calculations. The values for bond lengths and angles are critical for understanding the molecule's geometry and steric interactions.
Table 2: Predicted Bond Lengths for this compound (Exemplary)
| Bond | Predicted Length (Å) |
| C-S | ~1.78 |
| S-H | ~1.35 |
| C-N | ~1.40 |
| N-H | ~1.01 |
| C-Br | ~1.90 |
| C-C (aromatic) | ~1.39 - 1.41 |
Table 3: Predicted Bond Angles for this compound (Exemplary)
| Angle | Predicted Angle (°) |
| C-S-H | ~95 - 100 |
| C-C-S | ~118 - 122 |
| C-C-N | ~118 - 122 |
| H-N-H | ~105 - 110 |
| C-C-Br | ~119 - 121 |
Conformational Analysis
The primary sources of conformational flexibility in this compound are the rotation around the C-S and C-N bonds. A potential energy surface scan would reveal the most stable orientations of the thiol and amino groups relative to the benzene ring. The results of such a scan would typically be visualized as a plot of energy versus dihedral angle, identifying the low-energy conformers.
Experimental Characterization
Experimental synthesis and spectroscopic analysis are essential to validate the computationally predicted data and to fully characterize the molecule.
Experimental Protocol: Synthesis
A generalized procedure for the synthesis of aminobenzenethiols may involve the following conceptual steps:
Spectroscopic Analysis
Experimental Protocol: An IR spectrum of the synthesized this compound would be recorded using an FTIR spectrometer. The solid sample is typically prepared as a KBr pellet, or the spectrum can be measured in a suitable solvent.
Expected Data: Based on data for analogous compounds like 2-aminobenzenethiol, characteristic vibrational frequencies are expected.[8]
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H | 3300 - 3500 | Symmetric & Asymmetric Stretching |
| S-H | 2550 - 2600 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| C-N | 1250 - 1350 | Stretching |
| C-Br | 500 - 600 | Stretching |
Experimental Protocol: ¹H and ¹³C NMR spectra would be acquired on an NMR spectrometer. A sample of 5-10 mg of the compound would be dissolved in about 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃.[9]
Expected Data: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The substitution pattern on the benzene ring will result in a predictable splitting pattern for the aromatic protons.[9]
Table 5: Predicted ¹H NMR Chemical Shifts for this compound (Exemplary, in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H | 6.5 - 7.5 | Doublet, Doublet of Doublets |
| NH₂ | 4.0 - 5.5 | Broad Singlet |
| SH | 3.0 - 4.0 | Singlet |
Table 6: Predicted ¹³C NMR Chemical Shifts for this compound (Exemplary, in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-S | 110 - 120 |
| C-N | 145 - 155 |
| C-Br | 105 - 115 |
| Other Aromatic C | 115 - 135 |
Conclusion
While direct experimental data on the molecular structure and conformation of this compound is not extensively published, a comprehensive characterization can be achieved through a synergistic approach of computational modeling and experimental validation. Density Functional Theory provides a robust framework for predicting the molecule's geometry, conformational preferences, and spectroscopic properties. These theoretical predictions can then guide and be confirmed by experimental synthesis and spectroscopic techniques such as IR and NMR. The methodologies and expected data presented in this guide provide a thorough roadmap for researchers and scientists in the field of drug development to fully characterize this and similar novel chemical entities.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 93933-49-4 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 10.4 Potential Energy Scans⣠Chapter 10 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Benzenethiol, 2-amino- [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Profile of 2-Amino-4-bromobenzenethiol: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodology for the chemical compound 2-Amino-4-bromobenzenethiol. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis who require detailed analytical data and experimental procedures.
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the limited availability of specific experimental spectra for this compound in publicly accessible databases, the following data is predicted based on established principles and spectral data of analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.3 | d | 1H | Ar-H |
| ~7.1 | dd | 1H | Ar-H |
| ~6.8 | d | 1H | Ar-H |
| ~4.5 | s (br) | 2H | -NH₂ |
| ~3.5 | s | 1H | -SH |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C-NH₂ |
| ~135 | C-Br |
| ~130 | Ar-CH |
| ~125 | Ar-CH |
| ~120 | C-SH |
| ~115 | Ar-CH |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by their characteristic vibrational frequencies.
Table 3: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3250 | Strong, Broad | N-H stretch (asymmetric and symmetric) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2550 | Weak | S-H stretch |
| ~1620 | Strong | N-H bend (scissoring) |
| ~1500 | Medium | Aromatic C=C stretch |
| ~810 | Strong | C-H out-of-plane bend (p-substitution pattern) |
| ~680 | Medium | C-Br stretch |
Sample preparation: KBr pellet or thin film.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of a bromine atom results in a characteristic isotopic pattern.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 203 | ~100 | [M]⁺ (with ⁷⁹Br) |
| 205 | ~98 | [M+2]⁺ (with ⁸¹Br) |
| 124 | Variable | [M - Br]⁺ |
| 97 | Variable | [M - Br - HCN]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided to ensure reproducibility.
NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain a spectrum with single lines for each unique carbon atom.
FT-IR Spectroscopy
The FT-IR spectrum is obtained using a Fourier-Transform Infrared spectrophotometer. For a solid sample, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a high-energy electron beam, and the resulting fragments are separated based on their mass-to-charge ratio.
Synthesis Workflow
The synthesis of this compound can be achieved through a multi-step process, a general representation of which is provided below.
Caption: A generalized synthetic workflow for this compound.
Logical Relationships in Spectroscopic Analysis
The process of identifying and characterizing this compound involves a logical flow of analysis, starting from preliminary identification to detailed structural confirmation.
Caption: Logical workflow for the spectroscopic characterization of this compound.
reactivity and stability of 2-Amino-4-bromobenzenethiol
An In-depth Technical Guide on the Reactivity and Stability of 2-Amino-4-bromobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical . Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from published literature on structurally similar compounds, general chemical principles of aromatic aminothiols, and data from chemical suppliers. It is intended to serve as a foundational resource for researchers working with this and related molecules.
Physicochemical Properties
This compound is a substituted aromatic thiol containing both an amino and a thiol functional group, which dictates its chemical behavior. The presence of a bromine atom on the benzene ring also influences its reactivity and physical properties.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNS | [1] |
| Molar Mass | 204.09 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Boiling Point (Predicted) | 295.5 ± 20.0 °C | [1] |
| Density (Predicted) | 1.693 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 7.33 ± 0.11 | [1] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C | [2][3] |
Reactivity
The reactivity of this compound is characterized by the interplay of its nucleophilic amino and thiol groups, and the aromatic ring.
Reactivity of the Thiol Group
The thiol (-SH) group is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻). This makes it susceptible to a variety of reactions.
-
Oxidation to Disulfides: A primary reaction of thiols is their oxidation to form disulfide bonds (-S-S-). This can occur in the presence of mild oxidizing agents or even atmospheric oxygen, particularly under basic conditions which favor the formation of the more reactive thiolate anion. This is a critical consideration for the handling and storage of this compound to prevent the formation of the corresponding disulfide dimer.
-
Michael Addition: As a strong nucleophile, the thiolate anion can readily participate in Michael addition reactions with α,β-unsaturated carbonyl compounds.
-
Nucleophilic Substitution: The thiol group can act as a nucleophile in substitution reactions, for example, with alkyl halides to form thioethers.
Reactivity of the Amino and Thiol Groups in Concert: Benzothiazole Synthesis
A significant and well-documented reaction of 2-aminothiophenols is their condensation with carbonyl compounds to form benzothiazoles, a class of heterocyclic compounds with diverse biological activities. This reaction typically proceeds through the initial formation of a Schiff base between the amino group and the carbonyl compound, followed by an intramolecular cyclization involving the thiol group.
A variety of catalysts and reaction conditions have been developed to promote this transformation, including the use of iodine, various metal catalysts, and acidic conditions.
Reactivity of the Aromatic Ring
The bromine substituent on the aromatic ring opens up possibilities for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for further functionalization of the molecule. However, the amino and thiol groups may require protection prior to performing such reactions to avoid side reactions.
Stability
The stability of this compound is influenced by its susceptibility to oxidation and potential thermal degradation.
-
Oxidative Stability: As mentioned, the primary stability concern is the oxidation of the thiol group to a disulfide. This process is accelerated by exposure to air, light, and basic conditions. Therefore, storage under an inert atmosphere and at low temperatures is recommended to maintain the integrity of the compound.
Experimental Protocols
Proposed Synthesis of this compound
Objective: To synthesize this compound by reduction of bis(4-bromo-2-nitrophenyl) disulfide.
Materials:
-
Bis(4-bromo-2-nitrophenyl) disulfide
-
Reducing agent (e.g., Zinc dust and acetic acid, or sodium borohydride)
-
Appropriate solvent (e.g., acetic acid, ethanol)
-
Hydrochloric acid
-
Sodium hydroxide
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reduction: Dissolve bis(4-bromo-2-nitrophenyl) disulfide in a suitable solvent (e.g., acetic acid).
-
Add the reducing agent (e.g., zinc dust) portion-wise while stirring and maintaining the temperature (e.g., with an ice bath).
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Work-up: Filter the reaction mixture to remove any solid residues.
-
Neutralize the filtrate with a base (e.g., sodium hydroxide solution) to an appropriate pH.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Synthesis of 2-Arylbenzothiazoles from this compound
Objective: To synthesize a 2-aryl-6-bromobenzothiazole via the condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Catalyst (e.g., Iodine)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Oxidant (e.g., air)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the aromatic aldehyde (1.1 equivalents) in DMF.
-
Add a catalytic amount of iodine (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature and open to the air to allow for oxidation.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the desired 2-aryl-6-bromobenzothiazole.
Analytical Method: HPLC Analysis of Thiols
A general approach for the analysis of thiols by HPLC often involves a derivatization step to introduce a chromophore or fluorophore, enhancing detection by UV-Vis or fluorescence detectors[8][9][10].
Objective: To quantify the concentration of this compound in a sample using HPLC with UV detection after derivatization.
Materials:
-
Sample containing this compound
-
Derivatizing agent (e.g., 5,5'-dithiobis(2-nitrobenzoic acid) - DTNB, or a maleimide-based reagent)
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column
-
Mobile phase components (e.g., acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation and Derivatization:
-
Dissolve the sample in a suitable buffer.
-
Add the derivatizing agent and allow the reaction to proceed for a specified time.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the components on a C18 column using a suitable gradient of the mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid).
-
Detect the derivatized product at its maximum absorbance wavelength.
-
-
Quantification:
-
Prepare a calibration curve using standards of this compound derivatized under the same conditions.
-
Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Reaction pathway for the synthesis of 2-aryl-6-bromobenzothiazoles.
Caption: Oxidative degradation pathway of this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 93933-49-4 [chemicalbook.com]
- 3. 93933-49-4|this compound|BLD Pharm [bldpharm.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijcrt.org [ijcrt.org]
- 8. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. Determination of endogenous thiols and thiol drugs in urine by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Amino-4-bromobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key starting materials and synthetic methodologies for the preparation of 2-amino-4-bromobenzenethiol, a crucial intermediate in the synthesis of various pharmaceutical compounds and heterocyclic structures. This document outlines a well-established multi-step synthetic pathway, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis.
Synthetic Strategy Overview
The synthesis of this compound typically commences from readily available aniline. The overall strategy involves a three-step process designed to introduce the bromo and thiol functionalities at the desired positions on the aniline scaffold. The key stages are:
-
Protection of the Amino Group: The highly reactive amino group of aniline is first protected, most commonly through acetylation, to prevent unwanted side reactions during the subsequent bromination step.
-
Regioselective Bromination: The protected aniline derivative undergoes electrophilic aromatic substitution to introduce a bromine atom at the para-position relative to the activating acetylamino group.
-
Introduction of the Thiol Group and Deprotection: The final stage involves the introduction of a sulfur-containing moiety at the ortho-position to the amino group, followed by deprotection and reduction to yield the target this compound. A common and effective method for the ortho-thiolation is the formation of a disulfide bridge between two molecules of the brominated aniline derivative, which is subsequently cleaved.
The following diagram illustrates the logical workflow of this synthetic approach.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for each key transformation in the synthesis of this compound.
Step 1: Synthesis of Acetanilide (Amine Protection)
The initial step involves the protection of the amino group of aniline by acetylation with acetic anhydride.
-
Reaction: Aniline + Acetic Anhydride → Acetanilide + Acetic Acid
-
Procedure:
-
In a round-bottom flask, combine aniline (1.0 eq) with a slight excess of acetic anhydride (1.1 eq).
-
The reaction is typically carried out in an aqueous medium or in the presence of a catalyst such as zinc dust.
-
The mixture is stirred at room temperature or gently heated to ensure complete reaction.
-
The product, acetanilide, precipitates out of the solution upon cooling and can be collected by filtration.
-
The crude product is washed with cold water to remove any unreacted starting materials and byproducts.
-
Recrystallization from a suitable solvent, such as ethanol-water, yields pure acetanilide.
-
Step 2: Synthesis of 4-Bromoacetanilide (Bromination)
The protected aniline, acetanilide, is then regioselectively brominated at the para-position.
-
Reaction: Acetanilide + Bromine → 4-Bromoacetanilide + Hydrobromic Acid
-
Procedure:
-
Dissolve acetanilide (1.0 eq) in a suitable solvent, such as glacial acetic acid.
-
A solution of bromine (1.0 eq) in the same solvent is added dropwise to the acetanilide solution with constant stirring. The reaction is typically performed at room temperature.
-
After the addition is complete, the reaction mixture is stirred for a specified period to ensure completion.
-
The reaction mixture is then poured into cold water, which causes the precipitation of the crude 4-bromoacetanilide.
-
The precipitate is collected by filtration and washed with water to remove excess bromine and hydrobromic acid.
-
The crude product can be purified by recrystallization from ethanol.
-
Step 3: Synthesis of 2,2'-Disulfanediylbis(4-bromoaniline) (Disulfide Formation)
This step introduces the sulfur functionality. While the direct ortho-thiolation of 4-bromoaniline is possible, a common route involves the formation of a disulfide from a related precursor, which is then reduced. A plausible method adapted from related syntheses involves the reaction of the corresponding diazonium salt with sodium disulfide.
-
Reaction: 2 * 4-Bromoaniline (via diazonium salt) + Na₂S₂ → 2,2'-Disulfanediylbis(4-bromoaniline)
-
Procedure (Illustrative):
-
4-Bromoaniline (1.0 eq) is diazotized by reacting with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).
-
A solution of sodium disulfide (Na₂S₂) is prepared separately.
-
The cold diazonium salt solution is slowly added to the sodium disulfide solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The resulting disulfide precipitate is collected by filtration, washed with water, and dried.
-
Step 4: Synthesis of this compound (Reduction)
The final step is the reductive cleavage of the disulfide bond to yield the desired thiol.
-
Reaction: 2,2'-Disulfanediylbis(4-bromoaniline) + Reducing Agent → 2 * this compound
-
Procedure:
-
The disulfide (1.0 eq) is suspended in a suitable solvent system, such as a mixture of ethanol and water.
-
A reducing agent, such as sodium borohydride (NaBH₄) or zinc dust in the presence of an acid, is added portion-wise to the suspension.
-
The reaction mixture is stirred at room temperature or gently heated until the disulfide is completely consumed (monitored by TLC).
-
Upon completion, the reaction is carefully quenched, and the pH is adjusted to be slightly acidic to ensure the product is in its free thiol form.
-
The product is then extracted into an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by column chromatography or recrystallization.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the key synthetic steps. Please note that yields can vary based on reaction scale and specific conditions.
Table 1: Reagents and Conditions for the Synthesis of Acetanilide
| Reagent | Molar Ratio | Solvent | Temperature | Reaction Time | Typical Yield |
| Aniline | 1.0 | Water/Acetic Acid | Room Temp. | 30-60 min | >90% |
| Acetic Anhydride | 1.1 | - | - | - | - |
Table 2: Reagents and Conditions for the Synthesis of 4-Bromoacetanilide
| Reagent | Molar Ratio | Solvent | Temperature | Reaction Time | Typical Yield |
| Acetanilide | 1.0 | Glacial Acetic Acid | Room Temp. | 1-2 hours | 80-90% |
| Bromine | 1.0 | Glacial Acetic Acid | - | - | - |
Table 3: Reagents and Conditions for the Synthesis of this compound (via Disulfide)
| Intermediate | Reducing Agent | Solvent | Temperature | Reaction Time | Typical Yield |
| Disulfide | NaBH₄ or Zn/Acid | Ethanol/Water | Room Temp. | 2-4 hours | 70-85% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical transformations and the relationship between the key intermediates in the synthesis of this compound.
Caption: Key chemical transformations in the synthesis.
This in-depth guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to consult primary literature for further optimization and characterization details. The provided protocols and data are intended for guidance and may require adaptation based on specific laboratory conditions and desired scale.
In-Depth Technical Guide: Theoretical and Computational Studies of Aromatic Aminothiols
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of published theoretical and computational studies specifically on 2-Amino-4-bromobenzenethiol, this guide utilizes the well-researched molecule, 2-aminothiophenol , as an illustrative example. The methodologies and data presentation are directly applicable to the study of this compound and other related aromatic aminothiols.
Core Concepts in Theoretical and Computational Analysis
Theoretical and computational chemistry provide powerful tools to investigate the molecular properties of compounds like this compound. These methods allow for the prediction of molecular structure, vibrational frequencies, and electronic properties, offering insights that complement experimental data and guide further research. Density Functional Theory (DFT) is a prominent computational method used for these purposes due to its balance of accuracy and computational cost.
Molecular Geometry and Structural Parameters
The precise arrangement of atoms in a molecule is fundamental to its chemical behavior. Computational methods, particularly DFT, are employed to determine the optimized molecular geometry by finding the lowest energy conformation. This provides detailed information on bond lengths, bond angles, and dihedral angles.
Table 1: Selected Optimized Bond Angles for 2-Aminothiophenol
| Atoms | Bond Angles (°) |
| C2-C1-C6 | 119.3 |
| C2-C1-N1 | 121.5 |
| C6-C1-N1 | 120.5 |
| C1-C2-C3 | 120.6 |
| C1-C2-S1 | 120.0 |
| C3-C2-S1 | 122.6 |
Data obtained from DFT calculations on 2-aminothiophenol.
Vibrational Spectroscopy: An Experimental and Theoretical Synergy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is a key experimental technique for identifying functional groups and characterizing molecular structures. When combined with theoretical frequency calculations, it allows for a detailed assignment of vibrational modes.
Table 2: Experimental and Theoretical Vibrational Frequencies for 2-Aminothiophenol
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Theoretical (Calculated) (cm⁻¹) |
| N-H Stretching | 3438, 3349 | 3617, 3473 |
| S-H Stretching | ~2530 | Not specified |
Experimental and theoretical data for 2-aminothiophenol.
Experimental Protocol: FT-IR Spectroscopy
A typical experimental setup for obtaining an FT-IR spectrum of a solid sample involves the following steps:
-
Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr) powder in a mortar and pestle.
-
Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Computational Methodology
The theoretical data presented in this guide for 2-aminothiophenol is based on DFT calculations. The following outlines a typical computational workflow.
Computational Workflow
Caption: A generalized workflow for the computational analysis of aromatic aminothiols.
Key Computational Parameters
-
Method: Density Functional Theory (DFT) is a widely used quantum mechanical modeling method.
-
Functional: The B3LYP hybrid functional is a common choice that often provides a good balance of accuracy and computational efficiency.
-
Basis Set: A basis set, such as 6-31G, is a set of mathematical functions used to describe the orbitals of the atoms in the molecule.
Frontier Molecular Orbitals and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior and reactivity. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability.
Table 3: Frontier Molecular Orbital Energies for a 2-Aminothiophenol Derivative
| Parameter | Energy (eV) |
| HOMO | -6.014 |
| LUMO | -2.363 |
| HOMO-LUMO Gap | 3.651 |
Data obtained from DFT calculations on a derivative of 2-aminothiophenol.
Signaling Pathway of Molecular Reactivity
Caption: Relationship between frontier molecular orbitals and chemical reactivity.
Conclusion and Future Directions
The theoretical and computational analysis of aromatic aminothiols, exemplified here by 2-aminothiophenol, provides invaluable insights for researchers in drug development and materials science. These methods enable the prediction of key molecular properties, guiding synthetic efforts and the design of novel molecules with desired functionalities. Future studies should aim to perform dedicated computational analyses on this compound to provide specific data and further enhance our understanding of this particular compound.
An In-Depth Technical Guide to the Potential Biological Activities of 2-Amino-4-bromobenzenethiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of derivatives of 2-Amino-4-bromobenzenethiol. This scaffold, incorporating a nucleophilic thiol, an amino group, and a bromine-substituted aromatic ring, serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds with promising pharmacological profiles. This document collates quantitative biological data, details key experimental methodologies, and visualizes relevant synthetic and biological pathways to facilitate further research and development in this area.
Core Chemical Structure and Synthetic Utility
This compound is a key intermediate in the synthesis of various heterocyclic systems, including benzothiazoles and benzothiazines.[1] The presence of the amino and thiol groups allows for cyclization reactions with a range of electrophilic reagents, while the bromo-substituent offers a site for further functionalization and can influence the electronic properties and binding interactions of the final derivatives.
General Synthetic Pathways
The synthesis of derivatives often involves the initial reaction of this compound with various reagents to form key intermediates, which are then further modified. A common strategy involves the synthesis of benzothiazole derivatives.
Caption: General workflow for the synthesis of benzothiazole derivatives from this compound.
Potential Biological Activities
Derivatives incorporating the this compound scaffold or related structures have been investigated for a range of biological activities, including enzyme inhibition, antimicrobial effects, and anticancer properties.
Enzyme Inhibition
Certain derivatives have shown inhibitory activity against various enzymes, which is a critical aspect of drug development.
A study on 2-aminothiazole derivatives revealed that a 2-amino-4-(4-bromophenyl)thiazole compound exhibited potent inhibition against human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[2]
| Compound | Target Enzyme | Kᵢ (µM) |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 |
| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 |
| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 |
| Table 1: Inhibition constants (Kᵢ) of a 2-amino-4-(4-bromophenyl)thiazole derivative against various enzymes.[2] |
In a study of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[3][4]thiazepines, which can be conceptually derived from precursors like 2-aminothiophenols, several compounds showed significant inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to diabetes management.[5]
| Compound | Ar Substituent | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
| 2a | -C₆H₅ | 6.70 ± 0.15 | - |
| 2b | 4-Fluorophenyl | 17.20 ± 0.07 | 15.85 ± 0.05 |
| 2c | 4-Chlorophenyl | 2.69 ± 0.27 | - |
| 2f | 4-Isopropylphenyl | 6.54 ± 0.11 | - |
| Acarbose (Standard) | - | 7.56 ± 0.42 | - |
| Table 2: Inhibitory activity (IC₅₀) of benzo[3][4]thiazepine derivatives against α-glucosidase and α-amylase.[5] |
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. Derivatives containing the aminothiol and bromophenyl moieties have demonstrated activity against various bacterial and fungal strains.
A series of new derivatives based on [2-amino-4-(4-bromophenyl) 1,3-thiazole] were synthesized and screened for their antimicrobial activity.[6] Some of these compounds showed moderate antibacterial activity against Gram-positive bacteria and notable antifungal activity.[6]
| Compound | Test Organism | Activity |
| 7 | S. aureus, B. subtilis | Moderate antibacterial |
| 8 | S. aureus, B. subtilis | Moderate antibacterial |
| 5-8 | C. albicans, C. glabrata | Distinguished antifungal |
| Table 3: Summary of antimicrobial activity of [2-amino-4-(4-bromophenyl) 1,3-thiazole] derivatives.[6] |
Another study on 4-amino-substituted-1,2,4-triazole-3-thiol derivatives, where one compound contained a bromo-substituent, reported varying degrees of antimicrobial and antifungal activity.[7] The compound with a bromo-substituent (4e) showed notable antifungal activity.[7]
| Compound | Gram-positive (MIC, µg/ml) | Gram-negative (MIC, µg/ml) | Antifungal (MIC, µg/ml) |
| 4e (Bromo-substituted) | - | E. coli (25), S. typhi (31) | C. albicans (24), A. niger (32) |
| Table 4: Minimum Inhibitory Concentration (MIC) of a bromo-substituted triazole-thiol derivative.[7] |
Anticancer Activity
The development of novel anticancer agents is a major focus of medicinal chemistry. The 2-aminothiazole scaffold, often incorporating halogenated phenyl rings, is a common feature in molecules with antiproliferative properties.[8]
A series of 2-amino-4-phenylthiazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity against several human cancer cell lines.[8] While not direct derivatives of this compound, these compounds share the 2-amino-4-(substituted)phenylthiazole core.
| Cell Line | IC₅₀ (µM) of Compound 28 (meta-halogen substituted) |
| A549 (Lung) | 8.64 |
| HeLa (Cervical) | 6.05 |
| HT29 (Colon) | 0.63 |
| Karpas299 (Lymphoma) | 13.87 |
| Table 5: Antiproliferative activity of a halogenated 2-amino-4-phenylthiazole derivative.[8] |
Benzothiazole-2-thiol derivatives have also been investigated as potential anticancer agents, with some compounds showing potent and broad-spectrum anti-proliferative activities.[9]
Neuroprotective Activity
A 2-amino-1,3,4-thiadiazole derivative containing a bromophenylamino group, 4BrABT (2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole), has been studied for its neuroprotective effects.[4][10] This compound was found to be non-toxic to neurons, astrocytes, and oligodendrocytes and showed protective action in models of neurotoxicity, such as glutamate-induced excitotoxicity and chemotherapy-associated toxicity.[4][10]
Caption: Experimental logic for evaluating the neuroprotective activity of a 4BrABT derivative.[4][10]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of scientific findings. Below are summaries of key experimental protocols cited in the literature for the synthesis and biological evaluation of related derivatives.
Synthesis of 2-Aryl-4-(4-bromo-2-hydroxyphenyl)benzo[3][4]thiazepines
This procedure involves a two-step synthesis starting from 5-bromo-2-hydroxyacetophenone.
-
Synthesis of 5-Bromo-2-hydroxychalcones: A mixture of 5-bromo-2-hydroxyacetophenone (1 equivalent) and a benzaldehyde derivative (1 equivalent) in ethanol at room temperature is treated dropwise with a 10% NaOH solution.[5] The mixture is stirred for 12 hours and then quenched with ice-cold water. The resulting precipitate is filtered, dissolved in chloroform, dried over anhydrous MgSO₄, and the solvent is evaporated.[5]
-
Synthesis of Benzo[3][4]thiazepines: The synthesized chalcone (1 equivalent) and 2-aminothiophenol (1 equivalent) are refluxed in ethanol containing a few drops of acetic acid. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by column chromatography.
Antimicrobial Screening by Well Diffusion Method
This is a standard method for evaluating the antimicrobial activity of chemical compounds.
-
Preparation of Media: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized.
-
Inoculation: The sterile agar is poured into Petri dishes and allowed to solidify. A standardized microbial suspension is then uniformly spread over the surface of the agar.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer.
-
Application of Compounds: A defined volume of the test compound solution (e.g., at a concentration of 100 µg/ml in DMSO) is added to each well.[3] A control with DMSO alone is also prepared. Standard antibiotics (e.g., cefotaxime) and antifungals (e.g., miconazole) are used as positive controls.[6]
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.
Caption: Workflow for the well diffusion method for antimicrobial screening.[3][6]
Conclusion and Future Directions
The derivatives of this compound and structurally related compounds represent a promising area for drug discovery. The available data indicates potential for these compounds to act as enzyme inhibitors, antimicrobial agents, anticancer therapeutics, and neuroprotective agents. The bromine atom plays a significant role, potentially enhancing biological activity through halogen bonding and by modifying the electronic character of the molecule.[5]
Future research should focus on:
-
Systematic Synthesis: A more systematic synthesis and screening of a library of this compound derivatives to establish clear structure-activity relationships (SAR).
-
Mechanism of Action Studies: In-depth studies to elucidate the specific molecular targets and signaling pathways modulated by the most active compounds.
-
In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Optimization of Physicochemical Properties: Modification of the core structure to improve drug-like properties such as solubility, stability, and bioavailability.
This guide serves as a foundational resource to stimulate and guide further investigation into this versatile chemical scaffold and its potential for therapeutic applications.
References
- 1. This compound | 93933-49-4 [chemicalbook.com]
- 2. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. connectjournals.com [connectjournals.com]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Synthesis and Utility of 2-Amino-4-bromobenzenethiol in Heterocyclic Chemistry
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. cbijournal.com [cbijournal.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. BJOC - Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates [beilstein-journals.org]
- 12. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Amino-4-bromobenzenethiol as a Precursor for Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 6-bromo-substituted benzothiazoles using 2-Amino-4-bromobenzenethiol as a key precursor. Benzothiazoles are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position of the benzothiazole ring can significantly influence the molecule's biological activity and pharmacokinetic properties, making this compound a crucial building block in medicinal chemistry and drug discovery.
The primary and most versatile method for the synthesis of 2-substituted-6-bromobenzothiazoles is the condensation reaction between this compound and a variety of electrophilic partners, such as aldehydes and carboxylic acids. This reaction proceeds through the formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization to yield the benzothiazole ring system.
I. Synthesis of 2-Aryl-6-bromobenzothiazoles via Condensation with Aromatic Aldehydes
The condensation of this compound with various aromatic aldehydes is a straightforward and widely used method for the synthesis of 2-aryl-6-bromobenzothiazoles. This reaction can be carried out under various conditions, often employing a catalyst to facilitate the cyclization and oxidation steps.
Quantitative Data Summary
| Product | Reactants | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| 6-bromo-2-phenylbenzothiazole | This compound, Benzaldehyde | Not specified | Not specified | 91.7 | [1] |
| General 2-arylbenzothiazoles | 2-aminothiophenol, aromatic aldehydes | SnP₂O₇ | 0.13-0.58 | 87-95 | [2] |
| General 2-arylbenzothiazoles | 2-aminothiophenol, aromatic aldehydes | H₂O₂/HCl in Ethanol | 1 | High |
Experimental Protocol: Synthesis of 6-bromo-2-phenylbenzothiazole
This protocol is adapted from a reported synthesis of a bromo-substituted phenylbenzothiazole ligand.[1]
Materials:
-
This compound
-
Benzaldehyde
-
Appropriate solvent (e.g., Dimethylformamide - DMF, or Ethanol)
-
Oxidizing agent (e.g., air, or a mild chemical oxidant if necessary)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as DMF or ethanol.
-
Add benzaldehyde (1.0-1.2 eq) to the solution.
-
The reaction mixture is then heated to reflux and stirred for a period of 2 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
If the product precipitates upon cooling, it can be collected by vacuum filtration. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to afford the pure 6-bromo-2-phenylbenzothiazole.
Characterization Data for 6-bromo-2-phenylbenzothiazole: [1]
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.32–8.27 (m, 2H), 7.98 (d, J = 2.1 Hz, 2H), 7.94–7.89 (m, 2H), 7.62–7.54 (m, 4H), 6.81 (dd, J = 8.2, 2.2 Hz, 2H), 6.13 (d, J = 8.3 Hz, 2H), 5.20 (s, 1H), 1.72 (s, 6H).
-
ESI-MS: [M-acac+2CH₃CN]⁺ experimental = 852.90 m/z, calculated = 852.91 m/z (Note: This mass spectrum is for an iridium complex of the ligand, not the free ligand itself).
II. Synthesis of 2-Substituted-6-bromobenzothiazoles via Condensation with Carboxylic Acids
The condensation of this compound with carboxylic acids provides another important route to 2-substituted-6-bromobenzothiazoles. This reaction typically requires a dehydrating agent or activation of the carboxylic acid to facilitate the initial amide formation.
Quantitative Data Summary
| Product | Reactants | Catalyst/Conditions | Time (min) | Yield (%) | Reference |
| General 2-substituted benzothiazoles | ortho-aminothiophenol, fatty acids | P₄S₁₀, Microwave irradiation | 3-4 | High | [2] |
| General 2-substituted benzothiazoles | 2-aminobenzenethiol, aliphatic or aromatic carboxylic acids | Methanesulfonic acid and silica gel | Not specified | High | [2] |
| General 2-substituted benzothiazoles | 2-aminothiophenol disulfides, carboxylic acids | Tributylphosphine, Room temperature | Not specified | Moderate to excellent | [2] |
Experimental Protocol: General Synthesis of 2-Alkyl/Aryl-6-bromobenzothiazoles
This protocol is a general procedure based on established methods for the condensation of 2-aminothiophenols with carboxylic acids.[2]
Materials:
-
This compound
-
Carboxylic acid (aliphatic or aromatic)
-
Dehydrating agent/catalyst (e.g., Polyphosphoric acid (PPA), or a mixture of methanesulfonic acid and silica gel)
-
Solvent (if necessary, high-boiling point solvents like toluene or xylene, or solvent-free conditions)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).
-
Add the dehydrating agent/catalyst. For example, a mixture of methanesulfonic acid and silica gel can be used.[2]
-
The reaction mixture is heated, often to a high temperature (e.g., 140-180 °C), with stirring. The reaction can also be performed under microwave irradiation for faster results.[2]
-
The reaction is monitored by TLC until the starting materials are consumed.
-
After completion, the reaction mixture is cooled and worked up. The work-up procedure will depend on the catalyst and conditions used. For example, if PPA is used, the mixture is typically poured into ice water to precipitate the product.
-
The crude product is collected by filtration, washed, and then purified by recrystallization or column chromatography.
Mandatory Visualizations
Caption: General synthetic pathways to 2-substituted-6-bromobenzothiazoles.
Caption: A typical experimental workflow for benzothiazole synthesis.
References
Application Notes and Protocols: Validation of PROTAC-Mediated Protein Degradation
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules co-opt the cell's endogenous ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[3][4] A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or von Hippel-Lindau), and a chemical linker connecting the two.[5][6] This unique mechanism of action necessitates a multi-faceted and rigorous validation process to confirm on-target degradation, assess selectivity, and understand the downstream biological consequences.[1] Relying on a single analytical method is insufficient; therefore, a suite of orthogonal techniques is crucial for generating a comprehensive and reliable data package to advance a PROTAC candidate through the drug discovery pipeline.[1][7]
These application notes provide a framework for researchers, outlining key cell-based assays and detailed protocols for the validation of PROTAC-mediated protein degradation.
Mechanism of Action: PROTAC-Induced Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[5][6] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), which is the critical first step in the degradation process.[1][3] The recruited E3 ligase then catalyzes the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI.[5][8] The resulting polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[3][9] The PROTAC molecule is not degraded in this process and is released to catalytically induce the degradation of additional POI molecules.[3][6]
Data Presentation: Orthogonal Validation of a BRD4-Degrading PROTAC
A multi-pronged approach to validation provides a higher degree of confidence in a PROTAC's activity and selectivity. The table below presents representative data for a hypothetical PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4), a well-studied epigenetic regulator implicated in cancer.[1][10] Data from multiple assays are compared to provide a comprehensive profile of the degrader's performance.
| PROTAC Concentration (nM) | % BRD4 Degradation (Western Blot) | % BRD4 Degradation (HiBiT Assay) | BRD4 Fold Change (Proteomics) | Cell Viability (%) (CellTiter-Glo) |
| 0 (Vehicle) | 0% | 0% | 1.00 | 100% |
| 1 | 25% | 22% | 0.78 | 98% |
| 10 | 65% | 68% | 0.34 | 95% |
| 100 | 92% (Dmax) | 95% (Dmax) | 0.07 | 75% |
| 1000 | 85% | 88% | 0.14 | 55% |
| DC50 | ~5 nM | ~6 nM | ~8 nM | >1000 nM (IC50) |
-
Western Blot: Provides a direct, semi-quantitative measure of the target protein level.[7]
-
HiBiT Assay: A quantitative luminescence-based assay for real-time measurement of protein levels in live cells.[11]
-
Proteomics: Offers an unbiased, global view of protein changes, confirming selectivity for the target.[12]
-
CellTiter-Glo: Measures ATP levels as an indicator of cell viability to assess the cytotoxic effect of the PROTAC.[7]
Experimental Workflow for PROTAC Evaluation
A systematic workflow is essential for characterizing the efficacy and mechanism of action of a novel PROTAC. This typically involves a series of cell-based assays to confirm target degradation, assess potency, and evaluate effects on cellular health.
Experimental Protocols
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[7]
Materials:
-
Appropriate cell line and cell culture reagents
-
PROTAC compound (stock in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[4]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add lysis buffer, scrape the cells, and incubate on ice for 30 minutes.[4]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with the primary antibody against the POI overnight at 4°C.
-
Detection: Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply a chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the POI signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)
This assay determines the effect of the PROTAC and subsequent protein degradation on cell health and proliferation.[7]
Materials:
-
Cells plated in an opaque-walled 96-well plate
-
PROTAC compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with a serial dilution of the PROTAC compound, as described in Protocol 1. Include wells for vehicle control and no-cell background control.
-
Assay: Equilibrate the plate to room temperature for approximately 30 minutes. Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium volume).[7]
-
Incubation and Measurement: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Recording: Measure luminescence using a plate reader.
-
Analysis: Subtract the background luminescence from all measurements. Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value (the concentration at which cell viability is reduced by 50%).
Protocol 3: Target Ubiquitination Assay by Immunoprecipitation
This assay confirms that the PROTAC-mediated degradation occurs via the ubiquitin-proteasome system by detecting the polyubiquitination of the target protein.[12]
Materials:
-
Treated cell lysates (from Protocol 1)
-
Proteasome inhibitor (e.g., MG132)
-
Antibody against the target protein for immunoprecipitation (IP)
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for Western blot detection
Procedure:
-
Cell Treatment: Treat cells with the PROTAC (at a concentration known to cause degradation, e.g., 100 nM) with and without co-treatment of a proteasome inhibitor like MG132 for 4-6 hours. The MG132 will prevent the degradation of ubiquitinated proteins, allowing them to accumulate.
-
Cell Lysis: Lyse the cells as described in Protocol 1.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex.[7] Add Protein A/G beads to capture the complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the protein from the beads and run a Western blot as described in Protocol 1.
-
Detection: Probe the membrane with an antibody against ubiquitin to detect polyubiquitin chains on the immunoprecipitated target protein.[7]
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 10. revvity.com [revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for the Synthesis of Phenothiazines using 2-Amino-4-bromobenzenethiol
Introduction
Phenothiazines are a significant class of heterocyclic compounds that form the core structure of many drugs with a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The synthesis of substituted phenothiazines is of great interest to researchers in medicinal chemistry and drug development. This document provides a detailed protocol for the synthesis of phenothiazine derivatives using 2-Amino-4-bromobenzenethiol as a key starting material. The described method is based on the condensation reaction with ortho-quinones, which is a common and effective strategy for constructing the phenothiazine nucleus.
Reaction Scheme
The general reaction involves the condensation of this compound with a substituted 1,2-benzoquinone to yield a 7-bromophenothiazin-3-one derivative. The bromine substituent on the resulting phenothiazine can be a useful handle for further synthetic modifications.
Figure 1: General reaction scheme for the synthesis of 7-bromophenothiazin-3-ones.
Experimental Protocol
This protocol details the synthesis of 7-bromo-1-methylphenothiazin-3-one from this compound and 3-methyl-1,2-benzoquinone.
Materials and Equipment
-
Reagents :
-
This compound (1.0 eq)
-
3-methyl-1,2-benzoquinone (1.1 eq)
-
Sodium periodate (NaIO₄) (2.2 eq)
-
Methanol (reagent grade)
-
Water (deionized)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment :
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
-
Procedure
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 2.05 g, 10 mmol) in 40 mL of methanol.
-
Addition of Quinone : To the stirred solution, add 3-methyl-1,2-benzoquinone (e.g., 1.34 g, 11 mmol) portion-wise over 5 minutes. The color of the solution is expected to change.
-
Oxidation : In a separate beaker, dissolve sodium periodate (e.g., 4.70 g, 22 mmol) in 20 mL of water. Add this solution dropwise to the reaction mixture over 15 minutes. An exotherm may be observed.
-
Reaction : Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).
-
Workup :
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous mixture, add 50 mL of dichloromethane and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with an additional 25 mL of dichloromethane.
-
Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification : Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization : Characterize the purified product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Data Presentation
The following table summarizes the expected products and representative yields for the synthesis of various 7-bromophenothiazin-3-one derivatives from this compound and different substituted 1,2-benzoquinones. The yields are estimated based on similar reactions reported in the literature.
| 1,2-Benzoquinone Reactant | Product (7-Bromophenothiazin-3-one Derivative) | Expected Yield (%) |
| 1,2-Benzoquinone | 7-Bromophenothiazin-3-one | 65-75 |
| 3-Methyl-1,2-benzoquinone | 7-Bromo-1-methylphenothiazin-3-one | 70-80 |
| 4-Methyl-1,2-benzoquinone | 7-Bromo-2-methylphenothiazin-3-one | 70-80 |
| 4-tert-Butyl-1,2-benzoquinone | 7-Bromo-2-tert-butylphenothiazin-3-one | 60-70 |
| 3,5-Di-tert-butyl-1,2-benzoquinone | 7-Bromo-1,3-di-tert-butylphenothiazin-3-one | 55-65 |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 7-bromophenothiazin-3-ones.
A workflow diagram for the synthesis of 7-bromophenothiazin-3-ones.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
2-Aminobenzenethiols and their derivatives have a strong, unpleasant odor and are toxic. Handle with care.
-
Sodium periodate is a strong oxidizing agent. Avoid contact with combustible materials.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.
-
Dispose of all chemical waste in accordance with institutional guidelines.
Application Note: Quantitative Analysis of 2-Amino-4-bromobenzenethiol using High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-4-bromobenzenethiol is a substituted aromatic thiol of interest in synthetic chemistry and pharmaceutical development. Accurate quantification of this compound is crucial for process monitoring, quality control, and various research applications. Due to the lack of a strong native chromophore and the susceptibility of the thiol group to oxidation, direct analysis can be challenging. This application note describes a robust and sensitive method for the quantification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with fluorescence detection after pre-column derivatization.
The methodology leverages the specific reaction of the thiol group with a fluorogenic reagent, monobromobimane (mBBr), to yield a stable and highly fluorescent derivative. This allows for sensitive and selective quantification.
Analytical Principle
The analytical strategy involves the derivatization of the thiol group of this compound with monobromobimane (mBBr). The reaction is a nucleophilic substitution where the sulfur atom of the thiol attacks the carbon atom bonded to the bromine on the mBBr molecule, forming a stable, fluorescent thioether. The derivatized product is then separated from the reagent and other matrix components by RP-HPLC and quantified using a fluorescence detector.
Derivatization Reaction
Illustrative Quantitative Data
The following table summarizes the typical performance characteristics of the proposed HPLC method for the quantification of this compound. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.5 - 2.0 nM |
| Limit of Quantification (LOQ) | 1.5 - 6.0 nM |
| Linearity Range | 5 nM - 5 µM |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | < 2% (Intra-day), < 5% (Inter-day) |
| Accuracy (Recovery %) | 95 - 105% |
| Retention Time | 8 - 12 min |
Experimental Protocol
Materials and Reagents
-
This compound standard (purity >98%)
-
Monobromobimane (mBBr)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or other suitable buffer components)
-
Reaction buffer (e.g., 50 mM HEPPS, pH 8.0, containing 5 mM DTPA)
-
Stopping solution (e.g., 1 M Methanesulfonic acid)
-
Internal standard (optional, e.g., N-acetylcysteine)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler with temperature control
-
Column oven
-
Fluorescence detector
-
-
Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
pH meter
-
Vortex mixer
-
Centrifuge
Procedure
1. Standard and Sample Preparation:
-
Standard Stock Solution (1 mM): Accurately weigh and dissolve an appropriate amount of this compound in methanol or a suitable solvent. Store at -20°C.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the reaction buffer to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the reaction buffer. If the sample contains particulates, centrifuge and use the supernatant.
2. Derivatization:
-
To 100 µL of the standard or sample solution in a microcentrifuge tube, add 10 µL of a freshly prepared 20 mM mBBr solution in acetonitrile.
-
Vortex the mixture immediately.
-
Incubate at room temperature in the dark for 15 minutes.
-
Stop the reaction by adding 20 µL of 1 M methanesulfonic acid.
-
Centrifuge the derivatized solution to remove any precipitate before transferring to an HPLC vial.
3. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 380 nm
-
Emission Wavelength: 480 nm
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 10.0 80 12.0 80 12.1 20 | 15.0 | 20 |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized this compound standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow Visualization
Application Notes: Synthesis and Utility of 6-Bromo-2-substituted-benzothiazoles
Introduction
Benzothiazole and its derivatives are prominent heterocyclic compounds widely utilized in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[2][3] The synthesis of the benzothiazole scaffold is of considerable interest, with one of the most common and efficient methods being the condensation reaction between 2-aminobenzenethiols and carbonyl compounds such as aldehydes or ketones.[4][5]
This document provides detailed application notes and protocols for the reaction of 2-Amino-4-bromobenzenethiol with various aldehydes and ketones. The resulting 6-bromo-2-substituted-benzothiazoles are valuable intermediates in drug development. The bromine atom at the 6-position serves as a versatile functional handle, allowing for further molecular modifications through cross-coupling reactions, thereby enabling the generation of diverse chemical libraries for biological screening.[6]
Reaction Mechanism and Pathway
The formation of a benzothiazole from this compound and an aldehyde or ketone proceeds through a two-stage mechanism:
-
Condensation: The primary amino group (-NH2) of the this compound performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form a Schiff base intermediate, which cyclizes to a non-aromatic benzothiazoline.
-
Oxidative Aromatization: The benzothiazoline intermediate undergoes oxidation to form the stable, aromatic benzothiazole ring. This oxidation can be achieved by various means, including air, mild oxidizing agents, or specific catalytic systems.[7]
Caption: Reaction pathway for benzothiazole synthesis.
Experimental Protocols
The following protocol provides a general method for the synthesis of 6-bromo-2-substituted-benzothiazoles. This procedure can be adapted for various aldehydes and ketones.
Protocol 1: Synthesis of 6-Bromo-2-aryl-benzothiazole using an Aromatic Aldehyde
1. Materials and Reagents:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Solvent: Dimethyl sulfoxide (DMSO) or Ethanol
-
Catalyst (optional, depending on method): Iodine, p-Toluenesulfonic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
2. Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., DMSO, 10 mL per mmol of thiol).
-
Add the aromatic aldehyde (1.1 eq) to the solution.
-
If using a catalyst-free air/DMSO oxidant system, stir the reaction mixture vigorously at 80-100 °C, open to the atmosphere.[7]
-
Alternatively, for other conditions, add the appropriate catalyst (e.g., a catalytic amount of iodine) and stir at room temperature or under reflux.[7]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (this compound) is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 6-bromo-2-aryl-benzothiazole.
3. Characterization:
-
Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
The efficiency of benzothiazole synthesis is highly dependent on the reaction conditions. The table below summarizes representative data for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenols and aldehydes under various catalytic conditions, demonstrating the range of achievable outcomes.
Table 1: Representative Conditions and Yields for Benzothiazole Synthesis
| Catalyst / Oxidant | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| SnP₂O₇ | Solvent-free | 80 | 8-35 min | 87-95 | [4] |
| Air/DMSO | DMSO | 80-100 | 2-6 h | Good to Excellent | [7] |
| Iodine | DMF | Room Temp | 1-2 h | High | [7] |
| Laccases | Acetate Buffer | Room Temp | 12-24 h | Moderate to High | [4] |
| Visible Light | CH₃CN | Room Temp | 4-8 h | 70-95 | [7] |
General Experimental Workflow
The overall process from reaction setup to final product characterization follows a standard workflow in synthetic chemistry.
Caption: Standard workflow for synthesis and purification.
Applications in Drug Development
The 6-bromo-2-substituted-benzothiazole core is a "privileged scaffold" in medicinal chemistry. Its derivatives have been investigated for a wide array of therapeutic applications, highlighting their versatility and importance. The bromine atom provides a key site for diversification to optimize potency and selectivity against various biological targets.
Caption: Applications of the benzothiazole scaffold.
References
Application Notes and Protocols for the Synthesis of Novel Organic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deliberate design and synthesis of novel organic materials is a cornerstone of innovation in fields ranging from organic electronics to drug delivery. This document provides detailed application notes and protocols for the synthesis and characterization of a high-performance, donor-acceptor (D-A) type conjugated polymer, specifically a copolymer based on benzo[1,2-b:4,5-b′]dithiophene (BDT) and 2,1,3-benzothiadiazole (BT).[1][2] The molecular design of such polymers, with alternating electron-rich donor and electron-poor acceptor units, allows for precise tuning of their optoelectronic properties, making them promising candidates for a variety of applications, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3][4][5]
The protocols outlined below will focus on the synthesis of a BDT-BT copolymer via direct arylation polycondensation, a modern and efficient method for the formation of carbon-carbon bonds.[1][2] This will be followed by a summary of key characterization data and a discussion of its application in organic electronics.
Data Presentation
The following table summarizes the key properties of a representative BDT-BT copolymer synthesized via direct arylation polycondensation. Such data is crucial for evaluating the material's potential for use in electronic devices.
| Property | Value | Characterization Technique |
| Weight-Average Molecular Weight (Mw) | ~60 kg/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | ~2.0 | Gel Permeation Chromatography (GPC) |
| Peak Absorption Wavelength (λabs) | 550-650 nm | UV-Vis Spectroscopy |
| Onset Absorption Wavelength (λonset) | ~700 nm | UV-Vis Spectroscopy |
| Highest Occupied Molecular Orbital (HOMO) | -5.0 to -5.5 eV | Cyclic Voltammetry (CV) |
| Lowest Unoccupied Molecular Orbital (LUMO) | -3.0 to -3.5 eV | Cyclic Voltammetry (CV) |
| Hole Mobility (μh) | > 10⁻³ cm²/Vs | Organic Field-Effect Transistor (OFET) Characterization |
Experimental Protocols
Protocol 1: Synthesis of BDT-BT Copolymer via Direct Arylation Polycondensation
This protocol details the synthesis of a donor-acceptor copolymer from benzo[1,2-b:4,5-b′]dithiophene (BDT) and 2,1,3-benzothiadiazole (BT) monomers.[1][2]
Materials:
-
Benzo[1,2-b:4,5-b′]dithiophene (HDBDT) monomer (0.2 mmol)
-
4,7-dibromo-2,1,3-benzothiadiazole (BrBT) monomer (0.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
Tris(o-methoxyphenyl)phosphine ((o-MeOPh)₃P) (10 mol%)
-
Potassium carbonate (K₂CO₃) (0.6 mmol)
-
Pivalic acid (PivOH) (0.06 mmol)
-
1,2-dimethylbenzene (ODMB) (1 mL)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line)
Procedure:
-
To an oven-dried Schlenk tube, add HDBDT (0.2 mmol), BrBT (0.2 mmol), Pd₂(dba)₃ (5 mol%), (o-MeOPh)₃P (10 mol%), K₂CO₃ (0.6 mmol), and PivOH (0.06 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Add 1,2-dimethylbenzene (1 mL) to the Schlenk tube via syringe.
-
Place the sealed Schlenk tube in a preheated oil bath at 100°C.
-
Stir the reaction mixture vigorously for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Collect the polymer by filtration and wash with methanol and acetone to remove any unreacted monomers and catalyst residues.
-
Dry the polymer under vacuum to obtain the final product.
Protocol 2: Characterization of the BDT-BT Copolymer
This protocol outlines the key characterization techniques to verify the synthesis and properties of the BDT-BT copolymer.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the polymer.
-
Procedure: Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. The spectra should be consistent with the expected polymer structure.
2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the molecular weight and polydispersity index (PDI) of the polymer.
-
Procedure: Dissolve the polymer in a suitable solvent (e.g., THF or chlorobenzene) and analyze it using a GPC system calibrated with polystyrene standards.
3. UV-Vis Spectroscopy:
-
Purpose: To investigate the optical properties of the polymer, including its absorption spectrum and optical bandgap.
-
Procedure: Prepare a dilute solution of the polymer in a suitable solvent (e.g., chlorobenzene) and record the UV-Vis absorption spectrum. The optical bandgap can be estimated from the onset of absorption.
4. Cyclic Voltammetry (CV):
-
Purpose: To determine the electrochemical properties of the polymer, including its HOMO and LUMO energy levels.
-
Procedure: Coat a thin film of the polymer onto a working electrode (e.g., platinum) and perform cyclic voltammetry in an electrolyte solution (e.g., 0.1 M Bu₄NPF₆ in acetonitrile).[6] The HOMO and LUMO energy levels can be calculated from the onset of oxidation and reduction potentials, respectively.
Mandatory Visualization
Caption: Workflow for the synthesis and characterization of a BDT-BT copolymer.
Signaling Pathways and Logical Relationships
The performance of an organic field-effect transistor (OFET) is intrinsically linked to the properties of the organic semiconductor used as the active layer. The logical relationship between the molecular structure of the synthesized BDT-BT copolymer and the resulting device performance can be visualized as follows:
References
- 1. Synthesis of donor–acceptor conjugated polymers based on benzo[1,2- b :4,5- b ′]dithiophene and 2,1,3-benzothiadiazole via direct arylation polyconden ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00565A [pubs.rsc.org]
- 2. Synthesis of donor–acceptor conjugated polymers based on benzo[1,2-b:4,5-b′]dithiophene and 2,1,3-benzothiadiazole via direct arylation polycondensation: towards efficient C–H activation in nonpolar solvents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving 2-Amino-4-bromobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis of bioactive 6-bromo-2-aryl-benzothiazole derivatives starting from 2-Amino-4-bromobenzenethiol. Furthermore, it explores the application of these derivatives as potent inhibitors of key protein kinases involved in cancer signaling pathways, providing valuable insights for drug discovery and development.
Introduction
This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds, particularly benzothiazoles. The benzothiazole scaffold is a prominent feature in many pharmacologically active molecules and is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The bromine atom at the 4-position of the benzene ring offers a convenient handle for further functionalization, allowing for the creation of diverse chemical libraries for drug screening.
This document outlines the synthesis of 6-bromo-2-aryl-benzothiazoles through two key reaction types: the synthesis of the core 2-amino-6-bromobenzothiazole structure and its subsequent elaboration via Suzuki cross-coupling reactions. Additionally, it details the role of these synthesized compounds as inhibitors of critical signaling pathways implicated in cancer, such as the EGFR and VEGFR-2 pathways.
Data Presentation
Table 1: Synthesis of 6-bromo-2-aryl-benzothiazoles via Suzuki Cross-Coupling
| Entry | Aryl Boronic Acid | Product | Solvent | Yield (%) |
| 1 | Phenylboronic acid | 6-bromo-2-(phenyl)benzothiazole | Toluene | 85 |
| 2 | 4-Methoxyphenylboronic acid | 6-bromo-2-(4-methoxyphenyl)benzothiazole | 1,4-Dioxane | 92 |
| 3 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 6-bromo-2-(3,5-bis(trifluoromethyl)phenyl)benzothiazole | 1,4-Dioxane | 88 |
Table 2: Inhibitory Activity of 6-bromo-2-aryl-benzothiazole Derivatives against Protein Kinases
| Compound | Target Kinase | IC50 (nM) | Cell Line |
| 6-bromo-2-(4-methoxyphenyl)benzothiazole | VEGFR-2 | 91 | MCF-7 |
| Substituted 2-aryl-benzothiazole | EGFR | 22.3 | NCI-H522 |
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-1,3-benzothiazol-2-amine
This protocol describes the synthesis of the core benzothiazole structure from this compound.
Materials:
-
This compound
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (0.01 mol) and potassium thiocyanate (0.02 mol) in glacial acetic acid (50 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (0.01 mol) in glacial acetic acid (10 mL) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into ice-cold water (200 mL).
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 6-bromo-1,3-benzothiazol-2-amine.
Protocol 2: Synthesis of 6-bromo-2-aryl-benzothiazoles via Suzuki Cross-Coupling
This protocol details the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl group at the 2-position of the benzothiazole ring.[4][5][6]
Materials:
-
6-bromo-1,3-benzothiazol-2-amine
-
Aryl boronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene or 1,4-Dioxane
-
Water
Procedure:
-
To a degassed mixture of 6-bromo-1,3-benzothiazol-2-amine (1.0 mmol), the corresponding aryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a round-bottom flask, add the chosen solvent (Toluene or 1,4-Dioxane, 10 mL) and water (1 mL).
-
Add Pd(PPh₃)₄ (0.05 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 95 °C) under a nitrogen atmosphere and stir for 12-24 hours, monitoring the reaction progress by TLC.[4]
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 6-bromo-2-aryl-benzothiazole.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and application of 6-bromo-2-aryl-benzothiazoles.
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by 6-bromo-2-aryl-benzothiazoles.
References
- 1. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Precautions for Handling 2-Amino-4-bromobenzenethiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions, handling protocols, and emergency procedures for the use of 2-Amino-4-bromobenzenethiol (CAS No. 93933-49-4) in a laboratory setting. Given the potential hazards associated with this and structurally similar compounds, strict adherence to these guidelines is crucial to ensure personnel safety and minimize environmental risk.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health hazards. Based on data from similar compounds, it is anticipated to be harmful if swallowed, in contact with skin, or inhaled, and may cause serious skin and eye irritation.[1][2] It is also characterized by a strong, unpleasant odor (stench).[2][3][4][5][6][7]
GHS Hazard Summary
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not uniformly available, the following classifications are based on data for closely related aminothiols and brominated aromatic compounds.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic/Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |
Signal Word: Danger[2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) are required. A face shield should be worn when there is a higher risk of splashes.[8][9] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected for degradation or punctures before use.[10] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat that fastens securely is essential. For larger quantities or splash risks, a chemical-resistant apron is advised.[1][10] |
| Respiratory Protection | Fume Hood or Respirator | All handling should be conducted in a certified chemical fume hood.[1][10] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3][9][11] |
| Foot Protection | Closed-Toe Shoes | Substantial, closed-toe shoes are mandatory in the laboratory.[10] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is crucial for safety.
Receiving and Storage
-
Receipt: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][9][12] The recommended storage temperature is 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[13][14][15] Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][11][16]
Handling Protocol
-
Preparation: Ensure a chemical fume hood is operational. Clear the workspace of unnecessary items and locate the nearest eyewash station and safety shower.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the generation of airborne dust or vapors.[10]
-
Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing. Keep the container covered as much as possible.
-
Post-Handling: Thoroughly clean the work area after use. Decontaminate any equipment used with an appropriate solvent.
// Edges with colors prep_emergency -> weigh [color="#4285F4"]; dissolve -> decontaminate [color="#4285F4"];
// Invisible edges for layout prep_ppe -> prep_fumehood [style=invis]; prep_fumehood -> prep_emergency [style=invis]; weigh -> transfer [style=invis]; transfer -> dissolve [style=invis]; decontaminate -> waste [color="#4285F4"]; waste -> doff_ppe [color="#4285F4"]; doff_ppe -> wash [color="#4285F4"]; } Workflow for the safe handling of this compound.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[1][2][9][11][16][17] |
| Skin Contact | Immediately take off all contaminated clothing. Wash skin with plenty of soap and water for at least 15-20 minutes. If skin irritation occurs, get medical advice/attention.[1][2][3][17] |
| Eye Contact | Rinse cautiously with water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 30 minutes. Immediately call an ophthalmologist.[1][2][17][18] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[1][2][3][11][17] |
Spill and Leak Procedures
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials.
-
Collection: Collect the absorbed material into a suitable, closed container for disposal.[3][16] Use spark-proof tools.[9]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent.
-
Waste Disposal: Dispose of the waste in accordance with federal, state, and local environmental regulations.[1]
Disposal Considerations
All waste materials, including contaminated gloves, weighing boats, and excess chemical, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10] The label should include the chemical name and associated hazards. Contact a licensed professional waste disposal service for disposal.[1]
References
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. fishersci.ie [fishersci.ie]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.at [fishersci.at]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. chembk.com [chembk.com]
- 14. 93933-49-4|this compound|BLD Pharm [bldpharm.com]
- 15. 23451-95-8|2-Amino-5-bromobenzenethiol|BLD Pharm [bldpharm.com]
- 16. fishersci.com [fishersci.com]
- 17. chempoint.com [chempoint.com]
- 18. chemstock.ae [chemstock.ae]
Application Notes and Protocols for Enhanced Analysis of 2-Amino-4-bromobenzenethiol via Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-bromobenzenethiol is a bifunctional molecule containing both a primary aromatic amine and a thiol group. Its analysis can be challenging due to its polarity, potential for oxidation, and poor chromatographic performance in its native form. Derivatization is a crucial strategy to enhance its analytical characteristics, improving volatility for Gas Chromatography (GC) and enhancing detection for High-Performance Liquid Chromatography (HPLC). This document provides detailed application notes and protocols for the derivatization of this compound to enable robust and sensitive quantification by GC-Mass Spectrometry (GC-MS) and HPLC with Fluorescence Detection (FLD).
Analytical Strategies
Two primary analytical strategies are presented, each tailored to a specific chromatographic technique:
-
GC-MS Analysis following Silylation: This approach is ideal for achieving high separation efficiency and obtaining structural information from mass spectra. Derivatization with a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogens on the amine and thiol groups with non-polar tert-butyldimethylsilyl (TBDMS) groups. This increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.
-
HPLC-FLD Analysis following Pre-Column Derivatization: This method offers high sensitivity and is well-suited for routine quantitative analysis. Two common pre-column derivatization reagents are discussed:
-
o-Phthalaldehyde (OPA): Reacts rapidly with the primary amine group in the presence of a thiol (in this case, the thiol group of another this compound molecule or an external thiol) to form a highly fluorescent isoindole derivative.
-
Alkyl Chloroformates: These reagents, such as ethyl chloroformate, react with both the amine and thiol groups to form stable carbamate and thiocarbonate derivatives, respectively, which can be detected by UV or fluorescence detectors.
-
Data Presentation
The following tables summarize the expected quantitative performance of the proposed derivatization methods based on data from structurally similar compounds. Note: These are representative values and will require validation for this compound.
Table 1: Expected Performance of GC-MS Analysis after MTBSTFA Derivatization
| Parameter | Expected Value for Aromatic Amines/Thiols |
| Linearity (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | Low ng/mL range |
| Limit of Quantification (LOQ) | Mid-to-high ng/mL range |
| Precision (%RSD) | < 15% |
| Recovery | 85-115% |
Table 2: Expected Performance of HPLC-FLD Analysis after OPA Derivatization
| Parameter | Expected Value for Aromatic Amines |
| Linearity (r²) | ≥ 0.999[1] |
| Limit of Detection (LOD) | 0.12-0.21 nmol/L[1] |
| Limit of Quantification (LOQ) | 0.4 - 0.7 nmol/L |
| Precision (%RSD) | < 5% |
| Recovery | 90-110% |
Table 3: Expected Performance of HPLC Analysis after Alkyl Chloroformate Derivatization
| Parameter | Expected Value for Sulfur Amino Acids |
| Linearity (r²) | 0.997-0.998[2] |
| Limit of Detection (LOD) | Low µmol/L range |
| Limit of Quantification (LOQ) | 0.1-0.2 µmol/L[2] |
| Precision (%RSD) | ≤ 6%[2] |
| Recovery | 94-121%[2] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound via MTBSTFA Derivatization
This protocol describes the silylation of this compound to form its TBDMS derivative for subsequent GC-MS analysis.
Materials:
-
This compound standard
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile (silylation grade)
-
Pyridine (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
-
For calibration standards, accurately transfer appropriate volumes of the stock solution into reaction vials and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
For unknown samples, perform a suitable extraction and cleanup procedure to isolate the analyte, and evaporate the final extract to dryness.
-
-
Derivatization:
-
To the dried residue in the reaction vial, add 100 µL of acetonitrile.
-
Add 100 µL of MTBSTFA and 25 µL of pyridine.
-
Tightly cap the vial and vortex briefly to mix.
-
Heat the vial at 60-70°C for 30 minutes in a heating block or oven.[3]
-
-
GC-MS Analysis:
-
After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.
-
GC Conditions (suggested):
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (suggested):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full scan (m/z 50-650) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Protocol 2: HPLC-FLD Analysis of this compound via OPA Derivatization
This protocol details the pre-column derivatization of the primary amine group of this compound with OPA for sensitive fluorescence detection.
Materials:
-
This compound standard
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA) or 2-Mercaptoethanol
-
Boric acid
-
Sodium hydroxide
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
Procedure:
-
Reagent Preparation:
-
Borate Buffer (0.1 M, pH 10.2): Dissolve 6.18 g of boric acid in 1 L of water and adjust the pH to 10.2 with sodium hydroxide.
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M borate buffer (pH 10.2) and 50 µL of 3-MPA.[4] Prepare this reagent fresh daily and protect it from light.
-
-
Derivatization:
-
HPLC-FLD Analysis:
-
Inject an appropriate volume (e.g., 10 µL) of the reaction mixture onto the HPLC system.
-
HPLC Conditions (suggested):
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 10 mM phosphate buffer (pH 7.3)
-
Mobile Phase B: Acetonitrile/Methanol/Phosphate buffer (45:45:10, v/v/v)[5]
-
Gradient: Start with a suitable percentage of B, and increase linearly to elute the derivative. A typical gradient might be from 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
-
Fluorescence Detection:
-
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC-FLD analysis of this compound.
Caption: Logical relationship of derivatization for enhanced analysis.
References
- 1. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of disulfide reduction and alkyl chloroformate derivatization of plasma sulfur amino acids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Amino-4-bromobenzenethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Amino-4-bromobenzenethiol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from the starting materials, intermediates, and side reactions during synthesis. A likely synthetic route starts from 4-bromonitrobenzene. Therefore, potential impurities include:
-
Unreacted Starting Materials: 4-bromonitrobenzene.
-
Intermediates: 4-bromoaniline.
-
Byproducts:
-
Disulfides (formed by oxidation of the thiol).
-
Other isomers formed during functionalization steps.
-
Polymeric materials.
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Q2: What are the recommended storage conditions for purified this compound?
A2: this compound is sensitive to air and light. The thiol group can readily oxidize to form disulfides. It is recommended to store the purified compound under an inert atmosphere (argon or nitrogen) at 2-8°C, protected from light.
Q3: My purified this compound is discolored (yellow/brown). What is the cause and how can I fix it?
A3: Discoloration is often due to the formation of colored oxidation byproducts, primarily disulfides. To obtain a colorless product, you may need to repeat the purification process, ensuring minimal exposure to air and light. Working under an inert atmosphere during purification and storage is crucial.
Q4: Can I use distillation to purify this compound?
A4: While distillation is a common purification technique, it may not be ideal for this compound due to its relatively high boiling point and susceptibility to decomposition and oxidation at elevated temperatures. If distillation is attempted, it must be performed under high vacuum and an inert atmosphere.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound.
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallization. | The solvent is too nonpolar for the compound at the cooling temperature, or the compound is too impure. | - Add a more polar co-solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.- Try a different solvent system.- Pre-purify the crude material by a quick filtration through a small plug of silica gel to remove baseline impurities. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration.- Add a non-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat to clarify and cool slowly.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Low recovery of the purified product. | The compound is too soluble in the recrystallization solvent, or too much solvent was used. | - Choose a solvent in which the compound has lower solubility at room temperature.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution for a longer period in an ice bath to maximize crystal formation. |
| Product is still impure after recrystallization. | The chosen solvent did not effectively differentiate between the product and the impurities. | - Perform a second recrystallization with a different solvent system.- Consider using column chromatography for a more effective separation. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not elute from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Product elutes with impurities. | Poor separation between the product and impurities. | - Optimize the eluent system using thin-layer chromatography (TLC) before running the column.- Use a less polar eluent system to increase the separation (higher resolution).- Ensure proper packing of the column to avoid channeling. |
| Streaking or tailing of the product on the column/TLC. | The compound is interacting strongly with the stationary phase (silica gel is acidic and can interact with the basic amine group). | - Add a small amount of a competing base, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.- Use an alternative stationary phase, such as alumina or amine-functionalized silica. |
| Discoloration of the product on the column. | Oxidation of the thiol group on the silica gel. | - De-gas the solvents before use.- Run the column under a positive pressure of an inert gas (e.g., nitrogen or argon).- Work quickly to minimize the time the compound spends on the column. |
Experimental Protocols
Recrystallization Protocol
This is a general protocol and may require optimization for your specific crude product.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, hexane, and mixtures thereof) at room and elevated temperatures.
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An ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble in the hot solvent or remain soluble in the cold solvent. A mixed solvent system like ethanol/water or toluene/hexane can be effective.
-
-
Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Decolorization (Optional):
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If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot filter the solution to remove the charcoal.
-
-
Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum to remove any residual solvent.
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Column Chromatography Protocol
This protocol is a starting point and should be optimized based on TLC analysis.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., hexane/ethyl acetate mixtures of varying polarity).
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The ideal solvent system will give the product a retention factor (Rf) of approximately 0.2-0.4 and show good separation from impurities.
-
-
Column Packing:
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Prepare a slurry of silica gel in the chosen eluent.
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Pour the slurry into the chromatography column and allow it to pack evenly.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
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Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
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Carefully add the sample to the top of the packed column.
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-
Elution:
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Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
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Monitor the elution of the compounds using TLC.
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-
Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
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Visualizations
Caption: General purification workflow for crude this compound.
Caption: Potential sources of impurities during the synthesis of this compound.
Technical Support Center: Synthesis of 2-Amino-4-bromobenzenethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-bromobenzenethiol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible laboratory-scale synthesis starts from 4-bromo-2-nitroaniline. The synthesis is typically a two-step process:
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Reduction of the nitro group: The nitro group of 4-bromo-2-nitroaniline is reduced to an amino group to yield 4-bromo-1,2-diaminobenzene.
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Diazotization and Thiolation: One of the amino groups of 4-bromo-1,2-diaminobenzene is selectively diazotized and then converted to a thiol group, for example, via the xanthate method followed by hydrolysis.
Q2: What are the most common impurities I should be aware of during this synthesis?
The synthesis of this compound can be accompanied by the formation of several impurities. The most common ones include:
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Unreacted starting material: Incomplete reduction in the first step can lead to the presence of 4-bromo-2-nitroaniline in the intermediate product.
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Over-reduction or dehalogenation byproducts: Aggressive reduction conditions may lead to the formation of debrominated species.
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Diazotization side products: The diazotization reaction can sometimes lead to the formation of phenols (from reaction with water) or other substitution byproducts.
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Disulfide formation: The final product, this compound, is susceptible to oxidation, which can lead to the formation of the corresponding disulfide.
Q3: How can I minimize the formation of the disulfide impurity?
To minimize the formation of the disulfide, it is crucial to handle the this compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during workup and storage. Using degassed solvents can also be beneficial.
Q4: What purification methods are most effective for this compound?
Column chromatography on silica gel is a common and effective method for purifying the final product. The choice of eluent will depend on the specific impurities present but a mixture of hexane and ethyl acetate is often a good starting point. Recrystallization can also be used if a suitable solvent is found.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield in the reduction step | Incomplete reaction. | Monitor the reaction closely by TLC. If the reaction stalls, consider adding more reducing agent or increasing the reaction time. Ensure the quality of the starting material and reagents. |
| Degradation of the product. | Control the reaction temperature carefully, as some reduction reactions can be exothermic. | |
| Presence of multiple spots on TLC after reduction | Formation of byproducts due to over-reduction or side reactions. | Optimize the amount of reducing agent and the reaction conditions (temperature, time). Consider using a milder reducing agent. |
| Low yield in the diazotization/thiolation step | Decomposition of the diazonium salt. | Perform the diazotization at a low temperature (typically 0-5 °C) and use the diazonium salt immediately in the next step. |
| Inefficient reaction with the sulfur source. | Ensure the sulfur nucleophile (e.g., potassium ethyl xanthate) is of good quality and used in the correct stoichiometric amount. | |
| Final product is a dark, oily substance | Presence of multiple impurities, including oxidation products. | Purify the product promptly after synthesis using column chromatography. Store the purified product under an inert atmosphere and at a low temperature. |
| Disappearance of the thiol peak in the NMR spectrum | Oxidation of the thiol to a disulfide. | Prepare the NMR sample just before analysis and use a degassed solvent. If possible, acquire the spectrum under an inert atmosphere. |
Quantitative Data Summary
The following table summarizes hypothetical yield and purity data for the synthesis of this compound, which can be used as a benchmark for your experiments.
| Step | Product | Theoretical Yield | Typical Actual Yield | Purity (by HPLC) | Common Impurities Detected |
| 1 | 4-bromo-1,2-diaminobenzene | 100% | 85-95% | >95% | 4-bromo-2-nitroaniline (<2%) |
| 2 | This compound | 100% | 60-75% | >98% (after chromatography) | Disulfide of the product (<1%), Unreacted 4-bromo-1,2-diaminobenzene (<1%) |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Step 1: Reduction of 4-bromo-2-nitroaniline to 4-bromo-1,2-diaminobenzene
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In a round-bottom flask, dissolve 4-bromo-2-nitroaniline in ethanol.
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Add a reducing agent, such as tin(II) chloride dihydrate, in portions while stirring.
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Heat the reaction mixture at reflux and monitor the progress by TLC.
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After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-1,2-diaminobenzene.
Step 2: Diazotization and Thiolation to form this compound
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Dissolve the crude 4-bromo-1,2-diaminobenzene in a mixture of hydrochloric acid and water and cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
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Stir the mixture for a short period to ensure complete diazotization.
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In a separate flask, dissolve potassium ethyl xanthate in water and cool it in an ice bath.
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Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution.
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Allow the reaction to warm to room temperature and then heat it gently to hydrolyze the xanthate intermediate.
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Cool the mixture, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A workflow diagram illustrating the synthesis of this compound and key troubleshooting checkpoints.
optimizing reaction yield for 2-Amino-4-bromobenzenethiol synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the synthesis of 2-Amino-4-bromobenzenethiol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, a compound susceptible to oxidation and side reactions.
Q1: My reaction yield is consistently low or I am not obtaining the desired product. What are the likely causes?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the stability of the starting materials and intermediates. Key areas to investigate include:
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Oxidation of Starting Material: 2-Aminothiophenol precursors are highly susceptible to oxidation, which can form disulfide dimers (e.g., 2,2'-dithiobis(aniline)). These dimers will not participate in the desired reaction, leading to a significant reduction in yield.[1]
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Solution: Use freshly purified 2-aminothiophenol or its derivatives. It is also recommended to handle these reagents under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1]
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Purity of Reagents: The purity of all reagents, including the brominating agent and any solvents, is crucial. Impurities can lead to unwanted side reactions and complicate the purification process.[1]
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Solution: Ensure all reagents are of high purity and solvents are anhydrous where necessary.
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Incomplete Reaction: The reaction may not be proceeding to completion due to suboptimal reaction conditions.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Experiment with reaction time, temperature, and stoichiometry of reactants to ensure full conversion of the starting material.
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Q2: I am observing the formation of a significant amount of a yellow precipitate in my reaction mixture. What is this and how can I avoid it?
A2: The yellow precipitate is likely the disulfide dimer of your aminothiophenol starting material, formed through oxidation.[1]
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Prevention:
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Work under an inert atmosphere (N₂ or Ar).
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Use degassed solvents to remove dissolved oxygen.
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Add an antioxidant, if compatible with your reaction chemistry.
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Ensure the starting material is fresh and has been stored properly.
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Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[2]
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Procedure:
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Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
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Choose an appropriate eluent system that provides good separation of your starting material, product, and any potential side products.
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Periodically take small aliquots from the reaction mixture, spot them on the TLC plate, and develop the plate.
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Visualize the spots under UV light or by using a staining agent. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.
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Q4: What are the best practices for the purification of this compound?
A4: The purification strategy will depend on the nature of the impurities.
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Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds.[2] A gradient of non-polar to polar solvents (e.g., hexane and ethyl acetate) can be used to elute the desired product.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.[1]
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Acid-Base Extraction: Due to the presence of the amino group, the product can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction. Subsequent neutralization will regenerate the purified product.
Optimizing Reaction Yield
Systematic optimization of reaction parameters is key to maximizing the yield of this compound. The following table summarizes critical parameters and their potential impact.
| Parameter | Range/Options | Effect on Yield | Recommendations |
| Temperature | 0°C to Room Temp | Lower temperatures can minimize side reactions and degradation of sensitive compounds.[2] | Start with lower temperatures (e.g., 0-5°C), especially during the addition of reactive reagents, and slowly warm to room temperature as needed. |
| Reaction Time | 1 - 24 hours | Insufficient time leads to incomplete reaction, while prolonged times can increase side product formation. | Monitor the reaction by TLC to determine the optimal reaction time. |
| Solvent | Dichloromethane, Acetic Acid, Ethanol | The choice of solvent can influence reaction rate and selectivity. | Select a solvent in which the starting materials are soluble and that is inert to the reaction conditions. Glacial acetic acid and dichloromethane are common choices for brominations.[2] |
| Brominating Agent | N-Bromosuccinimide (NBS), Bromine (Br₂) | NBS is often a milder and more selective brominating agent compared to liquid bromine, which can reduce the formation of over-brominated side products.[2] | Consider using NBS for better control over the bromination step. |
| Stoichiometry | 1.0 to 1.2 equivalents of brominating agent | An excess of the brominating agent can lead to di- or tri-brominated products, reducing the yield of the desired mono-brominated product. | Use a slight excess (e.g., 1.05 equivalents) of the brominating agent to ensure complete consumption of the starting material without excessive side reactions.[2] |
Experimental Protocol: Synthesis of this compound (General Guideline)
This protocol describes a general method for the synthesis of this compound. Note: This is a proposed pathway and may require optimization.
Reaction Scheme: A potential synthetic route involves the direct bromination of 2-aminobenzenethiol.
Materials:
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2-Aminobenzenethiol
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N-Bromosuccinimide (NBS)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-aminobenzenethiol (1 equivalent) in anhydrous dichloromethane.
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Cooling: Cool the solution to 0°C in an ice bath.
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Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the cooled solution, maintaining the temperature below 5°C.[2]
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Reaction: Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by TLC.
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Work-up: Once the reaction is complete, as indicated by TLC, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.[2]
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure this compound.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
preventing oxidation of the thiol group in 2-Amino-4-bromobenzenethiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of the thiol group in 2-Amino-4-bromobenzenethiol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and reactivity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary cause of degradation for this compound is the oxidation of its thiol (-SH) group. This oxidation is primarily mediated by atmospheric oxygen and can be accelerated by factors such as exposure to light, elevated temperatures, basic pH, and the presence of trace metal ions. The initial oxidation product is the corresponding disulfide, 2,2'-diamino-4,4'-dibromodiphenyl disulfide. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.
Q2: How should I properly store this compound to minimize oxidation?
A2: To minimize oxidation, this compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, amber-colored vial to protect it from light.[1] It is recommended to store the compound at low temperatures, typically between 2-8°C.[1] For long-term storage, keeping it in a freezer at -20°C is advisable.
Q3: I observe a decrease in the purity of my this compound over time, even with proper storage. What could be the issue?
A3: If you observe a decrease in purity despite proper storage, it is possible that the container was not properly flushed with an inert gas before sealing, or that the cap is not providing a perfect seal, allowing for slow oxygen ingress. It is also crucial to ensure that the solvent used to dissolve the compound is thoroughly deoxygenated before use.
Q4: Can the amino group in this compound influence the oxidation of the thiol group?
A4: Yes, the amino group can influence the oxidation of the thiol group. The electron-donating nature of the amino group can increase the electron density on the aromatic ring and the sulfur atom, potentially making the thiol more susceptible to oxidation. The basicity of the amino group can also affect the local pH, which in turn influences the rate of oxidation, as the thiolate anion (S-) is more readily oxidized than the neutral thiol (SH).
Troubleshooting Guides
Issue 1: Rapid Discoloration and/or Precipitation in Solution
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Possible Cause: This is a strong indication of rapid oxidation of the thiol to its disulfide, which is often less soluble.
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Troubleshooting Steps:
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Work Under an Inert Atmosphere: Ensure that all manipulations of the compound, including weighing and dissolution, are performed under a positive pressure of an inert gas (nitrogen or argon) using a glove box or Schlenk line.
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Use Degassed Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.[2]
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Add a Reducing Agent: Incorporate a small amount of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT), into your solvent or reaction mixture to maintain the thiol in its reduced state.
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Control pH: Maintain a slightly acidic pH (around 6.0-6.5) if compatible with your experimental conditions, as this will suppress the formation of the more reactive thiolate anion.
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Issue 2: Inconsistent Results in Thiol-Specific Reactions
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Possible Cause: The presence of the oxidized disulfide form of this compound will lead to lower than expected yields and inconsistent reaction kinetics.
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Troubleshooting Steps:
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Quantify Free Thiol Content: Before proceeding with your reaction, quantify the free thiol concentration using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) to ensure you are starting with a high-purity, reduced sample.
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Pre-treat with a Reducing Agent: If the free thiol content is low, pre-treat your solution of this compound with a molar excess of TCEP for 30-60 minutes at room temperature to reduce any existing disulfide bonds.
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Chelate Metal Ions: Add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM to your buffers to sequester any trace metal ions that could be catalyzing the oxidation.[3]
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Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen. |
| Temperature | 2-8°C (short-term), -20°C (long-term) | Reduces the rate of oxidation.[1] |
| Light | Protect from light (Amber vial) | Prevents light-catalyzed oxidation. |
| Container | Tightly sealed vial | Minimizes exposure to air and moisture. |
Table 2: Common Anti-Oxidation Additives for Thiol Solutions
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| TCEP | 1-5 mM | Potent reducing agent; does not contain a thiol group itself. | More stable and less odorous than DTT.[3] |
| DTT | 1-10 mM | Reducing agent that maintains thiols in their reduced state. | Can interfere with subsequent thiol-specific reactions if not removed.[3] |
| EDTA | 1-5 mM | Chelates divalent metal ions that can catalyze thiol oxidation. | Compatible with most buffer systems.[3] |
Experimental Protocols
Protocol 1: Handling and Dissolving this compound under an Inert Atmosphere
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Preparation: Place the sealed vial of this compound, a clean spatula, a weighing boat, and a flask with a septum cap inside a glove box purged with nitrogen or argon.
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Weighing: Inside the glove box, carefully open the vial and weigh the desired amount of the compound into the weighing boat.
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Transfer: Transfer the weighed solid to the flask.
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Solvent Addition: Using a syringe, add the required volume of a previously degassed solvent to the flask through the septum.
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Dissolution: Gently swirl the flask until the solid is completely dissolved. Maintain a positive pressure of inert gas in the flask.
Protocol 2: Reduction of Oxidized this compound using TCEP
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Prepare TCEP Stock Solution: Prepare a 100 mM stock solution of TCEP in a degassed buffer (e.g., phosphate buffer, pH 7.0).
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Dissolve Thiol: Dissolve the potentially oxidized this compound in a degassed buffer to a known concentration.
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Add TCEP: Add the TCEP stock solution to the thiol solution to achieve a final TCEP concentration of 5-10 mM.
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Incubate: Incubate the mixture at room temperature for 30-60 minutes.
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Proceed with Reaction: The reduced thiol solution is now ready for use in subsequent reactions. TCEP generally does not need to be removed before reactions with many thiol-reactive reagents.[4]
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for preventing thiol oxidation.
References
Technical Support Center: 2-Amino-4-bromobenzenethiol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-bromobenzenethiol. The following sections address common issues encountered during experimental procedures, offering potential causes and solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main applications of this compound in synthesis?
This compound is a key intermediate primarily used in the synthesis of heterocyclic compounds. Its most common application is in the preparation of 6-bromo-substituted benzothiazoles and 1,4-benzothiazines.[1] These structures are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Q2: How should this compound be stored to ensure its stability?
To maintain its integrity, this compound should be stored under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C. This is crucial as the thiol group is susceptible to oxidation, which can lead to the formation of disulfide impurities and affect reaction outcomes.
Q3: What are the typical reaction partners for this compound?
This compound is commonly reacted with aldehydes, carboxylic acids, and their derivatives to form benzothiazoles. It can also be used in reactions with other electrophiles that can react with the amino or thiol groups, leading to the formation of various heterocyclic systems.
Q4: What safety precautions should be taken when working with this compound?
As with all thiol-containing compounds, this compound has a strong, unpleasant odor. It is essential to handle this chemical in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Benzothiazole Product
Possible Causes:
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Oxidation of this compound: The thiol group is prone to oxidation, forming a disulfide dimer that is unreactive in the desired cyclization reaction.
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Poor Quality of Reactants: Impurities in the aldehyde or carboxylic acid can lead to side reactions and inhibit the formation of the benzothiazole.
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Inefficient Cyclization: The reaction conditions may not be optimal for the intramolecular cyclization step.
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Sub-optimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.
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Inappropriate Catalyst or Lack of Catalyst: Many benzothiazole syntheses require a catalyst to proceed efficiently.
Solutions:
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Ensure High-Quality Starting Materials: Use freshly purified this compound. If oxidation is suspected, consider purifying the starting material before use. Ensure the aldehyde or carboxylic acid is of high purity.
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Optimize Reaction Conditions:
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Solvent: Experiment with different solvents to find one that provides good solubility for the reactants and facilitates the reaction.
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Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and product stability.
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Catalyst: Investigate different catalysts, such as acid or base catalysts, or transition metal catalysts, which have been shown to promote benzothiazole formation.
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Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and identify the formation of byproducts.
Problem 2: Formation of Significant Side Products
Possible Causes:
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Disulfide Formation: As mentioned, oxidation of the thiol leads to the formation of a disulfide dimer.
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Over-alkylation/acylation of the Amino Group: The amino group can react with more than one equivalent of the electrophile.
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Reaction at the Bromine Atom: Under certain conditions, the bromine atom could potentially participate in side reactions, although this is less common.
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Polymerization: In some cases, unwanted polymerization of the starting materials or intermediates can occur.
Solutions:
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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Control Stoichiometry: Carefully control the stoichiometry of the reactants to minimize side reactions involving the amino group.
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Purification of Intermediates: If the reaction is a multi-step process, consider purifying the intermediates to remove any impurities that could lead to side reactions in subsequent steps.
Problem 3: Difficulty in Product Purification
Possible Causes:
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Co-elution of Product and Byproducts: The desired product and side products may have similar polarities, making separation by column chromatography challenging.
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Product Insolubility: The product may be poorly soluble in common organic solvents, making purification by recrystallization difficult.
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Product Instability: The product may be unstable to the purification conditions (e.g., silica gel, acidic or basic conditions).
Solutions:
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Alternative Purification Techniques:
-
Recrystallization: If the product is a solid, try different solvent systems for recrystallization.
-
Preparative TLC or HPLC: For difficult separations, preparative chromatography techniques may be necessary.
-
Acid-Base Extraction: If the product has acidic or basic properties, an acid-base extraction can be an effective purification step.
-
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems for column chromatography.
-
Stationary Phase: Consider using a different stationary phase, such as alumina, if silica gel is causing product degradation.
-
Data Presentation
Table 1: Common Solvents and Catalysts for Benzothiazole Synthesis
| Reaction Type | Common Solvents | Common Catalysts/Reagents |
| Reaction with Aldehydes | Ethanol, Methanol, DMF, DMSO, Toluene | L-proline, Iodine, H2O2/HCl, Various metal catalysts |
| Reaction with Carboxylic Acids | PPA (Polyphosphoric acid), Eaton's reagent | PPA, Eaton's reagent, Microwave irradiation |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Bromo-2-aryl-benzothiazoles from Aldehydes
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
-
Reagent Addition: To this stirred solution, add the chosen catalyst (e.g., a catalytic amount of L-proline or iodine).
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the aldehyde. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of 6-Bromo-2-aryl-benzothiazoles from Carboxylic Acids
-
Reaction Setup: In a round-bottom flask, mix this compound (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Reagent Addition: Add a dehydrating agent/catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Reaction Conditions: Heat the reaction mixture at a high temperature (e.g., 100-150 °C) for several hours. Microwave irradiation can also be an effective method to promote this reaction. Monitor the reaction by TLC.
-
Work-up: After cooling, carefully quench the reaction mixture by pouring it onto ice water. Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Purification: Collect the precipitated product by vacuum filtration and purify by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Logical flow for identifying and mitigating side products.
References
improving the stability and storage of 2-Amino-4-bromobenzenethiol
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the stability and storage of 2-Amino-4-bromobenzenethiol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under an inert atmosphere (nitrogen or argon) at a temperature of 2-8°C.[1] The container should be tightly sealed and kept in a dry, cool, and well-ventilated area.[2][3] This compound is air-sensitive, and exposure to oxygen can lead to degradation.[4]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound, like other thiols, is oxidation. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfides (a dimer of the original molecule). This process is often accelerated by exposure to air (oxygen), light, and basic conditions. In the presence of oxidizing agents or under harsh conditions, further oxidation to sulfinic or sulfonic acids can occur. Aminophenols, a related class of compounds, are also known to be easily oxidized, forming colored polymeric structures.[5]
Q3: What are the signs of degradation of this compound?
A3: Visual signs of degradation include a change in color, often to a yellowish or brownish hue, and a change in the physical state of the compound. The presence of an increasingly strong or altered odor can also indicate decomposition. For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to detect the presence of impurities, such as the corresponding disulfide.
Q4: Is this compound compatible with all common laboratory solvents and reagents?
A4: No, this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent reaction yields or formation of unexpected byproducts. | Degradation of this compound due to improper storage or handling. | 1. Verify Purity: Before use, assess the purity of the compound using HPLC or ¹H NMR. The presence of a disulfide dimer is a key indicator of degradation.2. Improve Handling Technique: Handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize exposure to air. Use deoxygenated solvents for reactions. |
| The compound has changed color (e.g., from off-white/light yellow to dark yellow/brown). | Oxidation of the aminothiophenol moiety. | 1. Assess Usability: A slight color change may not significantly impact all reactions. However, for sensitive applications, purification is recommended.2. Purification: Recrystallization from a suitable solvent under an inert atmosphere can be attempted. Column chromatography can also be used, but care must be taken to use deoxygenated solvents and work quickly to minimize on-column oxidation. |
| Difficulty in dissolving the compound. | The compound may have polymerized or formed insoluble oxidation products. | 1. Check Solubility in Different Solvents: Attempt to dissolve a small sample in various degassed organic solvents.2. Consider Purification: If solubility is a persistent issue, it is a strong indicator of degradation, and the batch may need to be purified or discarded. |
| Low reactivity in a reaction where it is used as a nucleophile. | The thiol group has been oxidized to a disulfide, which is not nucleophilic. | 1. Confirm Disulfide Presence: Analyze the starting material for the presence of the disulfide dimer.2. Reduction of Disulfide: If the disulfide is present, it can be reduced back to the thiol using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) prior to the reaction. Note that the reducing agent may need to be removed before proceeding with the intended reaction. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting the presence of its disulfide dimer.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound sample in ACN or a mixture of ACN and water at a concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient: Start with a suitable gradient, for example, 5% B to 95% B over 20 minutes. This may need to be optimized depending on the specific column and system.
-
-
Analysis: The this compound should elute as a major peak. The disulfide dimer, being more nonpolar, will have a longer retention time. The presence and relative area of the disulfide peak can be used to quantify the extent of degradation.
Protocol 2: Handling and Dispensing of Air-Sensitive this compound
This protocol outlines the procedure for safely handling and dispensing the air-sensitive compound to maintain its integrity.
Materials:
-
This compound in a sealed container
-
Glovebox or Schlenk line with an inert gas supply (argon or nitrogen)
-
Spatula
-
Weighing vessel
-
Reaction vessel
-
Deoxygenated solvents
Procedure:
-
Inert Atmosphere: Place the sealed container of this compound, along with all necessary glassware and tools, inside a glovebox or have them ready for use with a Schlenk line. Purge the glovebox or Schlenk line with an inert gas to remove air and moisture.
-
Equilibration: Allow the container to equilibrate to the ambient temperature inside the glovebox or on the benchtop before opening to prevent condensation of moisture.
-
Dispensing: Open the container and quickly weigh the desired amount of the compound into a tared vessel.
-
Transfer: Transfer the weighed compound to the reaction vessel.
-
Sealing: Tightly reseal the main container of this compound, and if possible, purge the headspace with inert gas before sealing.
-
Reaction Setup: Add deoxygenated solvent to the reaction vessel containing the this compound under the inert atmosphere.
Visualizations
Caption: Workflow for proper storage and handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. A new HPLC method for the simultaneous determination of oxidized and reduced plasma aminothiols using coulometric electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemcess.com [chemcess.com]
side reactions to consider when using 2-Amino-4-bromobenzenethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Amino-4-bromobenzenethiol in their experiments. The content is structured in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What are the main applications of this compound?
This compound is primarily used as a precursor in the synthesis of substituted benzothiazoles.[1] These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including potential use as anti-cancer, anti-bacterial, and anti-inflammatory agents.
Q2: What is the most common side reaction to consider when using this compound?
The most prevalent side reaction is the oxidation of the thiol group (-SH) to form a disulfide-linked dimer, bis(2-amino-4-bromophenyl) disulfide. This oxidation can occur in the presence of air (oxygen) or other oxidizing agents.[2] The formation of this dimer is a common issue with aminothiophenols and can significantly reduce the yield of the desired product.
Q3: How can I minimize the formation of the disulfide byproduct?
Minimizing disulfide formation is crucial for a successful reaction. Here are some key strategies:
-
Use High-Purity Starting Material: this compound is susceptible to oxidation upon storage. It is advisable to use a fresh or purified batch for your reaction. Impurities can catalyze oxidation.
-
Inert Atmosphere: Whenever possible, conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Control of Oxidants: In reactions that require an oxidant (e.g., for the cyclization step in benzothiazole synthesis), the choice and stoichiometry of the oxidizing agent are critical. Over-oxidation or the use of harsh oxidants can favor disulfide formation.
-
Reaction Conditions: Optimize reaction parameters such as temperature and reaction time. Prolonged reaction times at elevated temperatures can increase the likelihood of side reactions.
Q4: Are there any other potential side reactions?
While disulfide formation is the most common, other potential side reactions, particularly in the context of benzothiazole synthesis from aldehydes, can include the formation of hemithioacetals and thioacetals as intermediates.[3] Further oxidation of the thiol group to sulfenic, sulfinic, and sulfonic acids is also possible under strongly oxidizing conditions, though less commonly reported as a major issue in standard synthetic procedures.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired product. | 1. Degradation of this compound: The starting material may have oxidized to the disulfide dimer.[2] 2. Inefficient reaction conditions: The temperature, solvent, or catalyst may not be optimal for the desired transformation. | 1. Check the purity of the starting material: Use fresh or purified this compound. Consider recrystallization if necessary. 2. Optimize reaction conditions: Screen different solvents, catalysts, and temperatures. For benzothiazole synthesis, various methods exist, including microwave-assisted and metal-catalyzed reactions, which can improve yields.[4][5] |
| A significant amount of an insoluble byproduct is observed. | Formation of the disulfide dimer: The disulfide is often less soluble than the starting material and the desired product, leading to its precipitation.[2] | 1. Implement preventative measures: Use an inert atmosphere and high-purity starting materials. 2. Purification: The disulfide byproduct can often be removed by filtration if it precipitates. If it remains in solution, column chromatography is a common purification method. |
| Complex reaction mixture with multiple spots on TLC. | 1. Multiple side reactions occurring: This could be a combination of disulfide formation and other side reactions. 2. Reaction not going to completion: Unreacted starting materials and intermediates may be present. | 1. Simplify the reaction conditions: Start with a well-established protocol and introduce changes one at a time. 2. Monitor the reaction closely: Use TLC or another analytical technique to track the consumption of starting materials and the formation of the product. This can help in determining the optimal reaction time. |
Reaction Pathways and Side Reactions
The following diagram illustrates the desired reaction pathway for the synthesis of a 6-bromo-2-substituted benzothiazole from this compound and an aldehyde, along with the competing side reaction of disulfide formation.
References
impact of solvent choice on 2-Amino-4-bromobenzenethiol reactivity
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solvent choice on the reactivity of 2-Amino-4-bromobenzenethiol. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What solvents are recommended?
A: this compound, like other aminobenzenethiols, exhibits varied solubility. It generally shows limited solubility in water due to its hydrophobic aromatic ring but is soluble in a range of organic solvents.[1][2] For reactions, common solvents include ethanol, methanol, toluene, dichloromethane, and dimethylformamide (DMF).[1][2][3] Solubility can be enhanced in acidic conditions, as the amino group becomes protonated, increasing its interaction with polar solvents.[1][2] Always perform a small-scale solubility test before commencing your main experiment.
Q2: How does the choice between a polar protic and a polar aprotic solvent affect the reactivity of this compound?
A: The choice between a polar protic and a polar aprotic solvent is critical as it directly influences the nucleophilicity of the amino and thiol groups.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the lone pairs on the nitrogen and sulfur atoms. This "caging" effect solvates the nucleophile, decreasing its reactivity.[4][5] However, these solvents are effective at stabilizing charged intermediates and leaving groups, which can be favorable in certain reaction mechanisms (like SN1).[6]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone) do not have acidic protons and therefore do not form strong hydrogen bonds with the nucleophile.[4] This leaves the nucleophile "naked" and more reactive, which often leads to a significant increase in reaction rates for bimolecular reactions (like SN2).[4][5][7]
Q3: I am synthesizing a 2-substituted benzothiazole. Which solvent system generally gives the best yield?
A: The synthesis of benzothiazoles from 2-aminobenzenethiols and various electrophiles is highly solvent-dependent. While there is no single "best" solvent for all variations, some general trends have been observed. For instance, in the condensation with aryl ketones, a mixed solvent system of chlorobenzene/DMSO has been shown to provide excellent yields.[3] For reactions with aldehydes, solvents like ethanol, often in the presence of a catalyst, are effective.[8] In some cases, solvent-free conditions or the use of water as a green solvent have also proven to be highly efficient, yielding clean products with short reaction times.[9][10]
Q4: What are the most common side reactions related to solvent choice when using this compound?
A: The primary side reactions involve the two reactive functional groups, the amine and the thiol.
-
Oxidation: The thiol group (-SH) is susceptible to oxidation, especially in the presence of air (oxygen) and certain solvents at elevated temperatures. This can lead to the formation of disulfide bridges, creating dimers of your starting material. Using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Undesired Nucleophilic Attack: The high nucleophilicity of the amino and thiol groups, especially in aprotic solvents, can lead to reactions with the solvent itself if it is electrophilic (e.g., DMF can be a source of formylation at high temperatures).
-
Self-Condensation: Under certain conditions, particularly with strong bases or high heat, intermolecular reactions can occur, leading to undesired oligomers or polymers.
Troubleshooting Guide
This guide addresses common problems encountered during reactions with this compound, with a focus on solvent-related issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Poor Solubility: The starting material did not fully dissolve in the chosen solvent. | Perform a solubility test with a small sample. Consider a different solvent or a co-solvent system (e.g., toluene/DMSO). Gentle heating may also improve solubility.[3] |
| Incorrect Solvent Polarity: The solvent may be over-stabilizing the nucleophile (protic solvents) or not sufficiently promoting the desired mechanism. | If a bimolecular reaction is intended, switch from a protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF, acetonitrile) to enhance nucleophilicity.[4] | |
| Solvent Purity: Water or other impurities in the solvent can interfere with the reaction, especially if using moisture-sensitive reagents. | Use anhydrous solvents. Ensure glassware is thoroughly dried before use.[11] | |
| Formation of Disulfide Byproduct | Oxidation of Thiol: The thiol group is being oxidized by atmospheric oxygen. | Degas the solvent thoroughly before use (e.g., by bubbling with nitrogen/argon or via freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction.[12] |
| Multiple Unidentified Products | Decomposition: The reaction temperature may be too high for the chosen solvent, causing the starting material or product to decompose. | Try running the reaction at a lower temperature for a longer period. Check the boiling point and stability profile of your solvent.[12] |
| Side Reactions with Solvent: The solvent itself might be participating in the reaction. | Review the literature for known incompatibilities between your reagent class and the solvent. Consider a more inert solvent like toluene or dioxane. | |
| Reaction Fails to Reach Completion | Insufficient Reactivity: The nucleophilicity of the aminobenzenethiol is suppressed. | As mentioned, switching to a polar aprotic solvent can dramatically increase the rate of many reactions.[4][5] |
| Poor Stirring/Mixing: If the starting material is only partially soluble, inefficient stirring can lead to a stalled reaction. | Ensure vigorous stirring. If the solid remains undissolved, a different solvent system is necessary.[11] |
Data Summary
Table 1: Solubility Profile of Aminobenzenethiol Analogs
| Solvent Type | Solvent Examples | Solubility Behavior | Rationale |
| Non-Polar | Toluene, Hexane | Low | The polar amino and thiol groups limit solubility. |
| Polar Aprotic | DMF, DMSO, Acetone, Dichloromethane | Good | Favorable dipole-dipole interactions and ability to accept hydrogen bonds.[1] |
| Polar Protic | Water | Limited / Sparingly Soluble | The hydrophobic benzene ring dominates, despite the polar functional groups.[1][2] |
| Ethanol, Methanol | Good | The alkyl chains can interact with the benzene ring while the hydroxyl group interacts with the amine and thiol.[1][2] | |
| Aqueous Acid | Dilute HCl | High | Protonation of the amino group forms a salt, significantly increasing aqueous solubility.[1][2] |
Table 2: Example Solvent Effects on Benzothiazole Synthesis Yield (Data synthesized from related 2-aminobenzenethiol reactions)
| Reactants | Solvent System | Temperature | Time | Yield (%) | Reference |
| 2-Aminobenzenethiol + Aromatic Aldehyde | Toluene | Reflux (110 °C) | N/A | Good | [3] |
| 2-Aminobenzenethiol + Benzaldehyde | Methanol-Water | Room Temp | 1 h | High | [3] |
| 2-Aminobenzenethiols + Aryl Ketones | Chlorobenzene/DMSO | N/A | N/A | Excellent | [3] |
| 2-Aminothiophenol + Aldehyde | Water (with catalyst) | N/A | 8-35 min | 87-95% | [3][10] |
| 2-Aminothiophenol + Ketone | Ketone (as solvent) | Reflux | 2-24 h | 39-95% | [9] |
Experimental Protocols
Protocol: Synthesis of a 2-Arylbenzothiazole via Condensation
This protocol is a general guideline for the condensation of this compound with an aromatic aldehyde, adapted from common literature procedures for related compounds.[3][8]
Materials:
-
This compound (1.0 equiv)
-
Aromatic aldehyde (1.0-1.1 equiv)
-
Solvent (e.g., Ethanol or Chlorobenzene/DMSO mixture)
-
Catalyst (if required, e.g., NH₄Cl)[3]
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a condenser. Purge the entire apparatus with an inert gas.
-
Reagent Addition: To the flask, add this compound (1.0 equiv) and the chosen solvent (e.g., 5-10 mL per mmol of thiol).
-
Dissolution: Stir the mixture until the starting material is fully dissolved. Gentle warming may be necessary.
-
Aldehyde Addition: Add the aromatic aldehyde (1.0-1.1 equiv) to the solution dropwise via syringe. If using a solid aldehyde, add it in one portion.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude residue can be purified by recrystallization or column chromatography.
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 10. Benzothiazole synthesis [organic-chemistry.org]
- 11. Troubleshooting [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-4-bromobenzenethiol
Welcome to the technical support center for the synthesis of 2-Amino-4-bromobenzenethiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis, troubleshooting common issues, and answering frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable synthetic routes to this compound?
A1: There are two main scalable synthetic routes. The first involves the hydrolysis of a substituted benzothiazole, such as 5-bromo-2-methylbenzo[d]thiazole. The second general approach is a multi-step synthesis starting from 4-bromo-2-nitroaniline, which involves the reduction of the nitro group and the introduction of a thiol functional group.
Q2: What is the most significant challenge when working with this compound?
A2: The primary challenge is the compound's susceptibility to oxidation. The thiol group can easily oxidize to form a disulfide-linked dimer, especially when exposed to air. This necessitates careful handling under an inert atmosphere (e.g., nitrogen or argon) and the use of degassed solvents.
Q3: How should this compound be stored?
A3: Due to its sensitivity to oxidation, it should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C).
Q4: What are common impurities in the synthesis of this compound?
A4: The most common impurity is the corresponding disulfide, formed by the oxidation of the thiol. Other potential impurities depend on the synthetic route and may include starting materials, intermediates, and byproducts from side reactions such as dehalogenation.
Q5: Are there any specific safety precautions for this synthesis?
A5: Yes. As with all chemical syntheses, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The synthesis should be carried out in a well-ventilated fume hood. Thiophenols are known for their unpleasant odors, so proper containment is essential. Depending on the reagents used, such as strong acids, bases, or reducing agents, specific handling precautions for those substances must be followed.
Troubleshooting Guides
This guide provides solutions to common problems encountered during the synthesis of this compound, particularly when scaling up the reaction.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to track the consumption of starting material. - Increase reaction time or temperature: If the reaction is sluggish, cautiously increasing the reaction time or temperature may be necessary. Perform small-scale trials to determine optimal conditions. - Ensure efficient mixing: In larger scale reactions, inadequate stirring can lead to localized concentration gradients and incomplete reactions. Use an appropriate overhead stirrer for viscous mixtures. |
| Degradation of Product | - Maintain an inert atmosphere: The thiol product is prone to oxidation. Ensure all steps, including workup and purification, are performed under a nitrogen or argon atmosphere. - Use degassed solvents: Oxygen in the solvents can contribute to oxidation. Degas all solvents before use by sparging with an inert gas or by freeze-pump-thaw cycles. |
| Loss of Product During Workup | - Optimize extraction pH: The amino and thiol groups have different pKa values. Ensure the pH of the aqueous phase during extraction is optimized to keep the product in the organic layer. - Minimize exposure to air: Perform extractions and filtrations as quickly as possible and under an inert atmosphere to reduce oxidation. |
Issue 2: Product is Contaminated with Impurities
| Potential Cause | Troubleshooting Steps |
| Oxidation to Disulfide | - Work under strictly anaerobic conditions: Use Schlenk line techniques or a glovebox for all manipulations. - Add a reducing agent during workup: A small amount of a mild reducing agent, such as sodium bisulfite or dithiothreitol (DTT), can be added to the aqueous wash solutions to prevent oxidation. |
| Incomplete Reduction of Nitro Group (if applicable) | - Choose the appropriate reducing agent: For substrates with bromine, catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation. Consider alternative reducing agents like iron powder in acidic media (e.g., acetic acid or ammonium chloride) or tin(II) chloride.[1] - Ensure sufficient equivalents of reducing agent: On a larger scale, ensure that the molar ratio of the reducing agent to the starting material is adequate for complete conversion. |
| Side Reactions During Diazotization (if applicable) | - Strict temperature control: Diazonium salts are often unstable at elevated temperatures. Maintain the reaction temperature at 0-5 °C using an ice-salt bath. - Slow addition of reagents: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine to control the exothermic reaction. |
Experimental Protocols
Synthesis of this compound via Hydrolysis of 5-bromo-2-methylbenzo[d]thiazole
This protocol is adapted from a procedure found in patent literature, which is suitable for scaling up.[2]
Materials and Reagents:
-
5-bromo-2-methylbenzo[d]thiazole
-
Ethylene glycol
-
8N Sodium hydroxide solution
-
Pentane
-
Ether
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar (or overhead stirrer for larger scale)
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 5-bromo-2-methylbenzo[d]thiazole (e.g., 5 g, 22.02 mmol) in ethylene glycol (50 mL).
-
Addition of Base: To the stirring solution, add 8N sodium hydroxide solution (50 mL).
-
Heating: Heat the reaction mixture to 140 °C and maintain this temperature for 4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LCMS until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to obtain a crude residue.
-
Purification: Purify the crude residue by trituration with a mixture of pentane and ether to afford this compound as a yellow solid.
-
Drying: Dry the product under vacuum.
Quantitative Data:
| Starting Material | Product | Yield | Reference |
| 5-bromo-2-methylbenzo[d]thiazole (5 g) | This compound | 96% (4.3 g) | WO2016/197078[2] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Amino-4-bromobenzenethiol and Other Aminothiols for Researchers
For Immediate Publication
This guide offers a detailed comparison of the chemical reactivity of 2-Amino-4-bromobenzenethiol with other key aminothiols, namely 2-aminothiophenol and 4-aminothiophenol. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of their relative reactivity based on structural differences and available physicochemical data. The guide includes a summary of key properties in a structured table, detailed experimental protocols for comparative reactivity assessment, and visualizations to clarify the underlying principles.
Introduction to Aminothiol Reactivity
Aminothiols are a class of organic compounds containing both an amino (-NH₂) and a thiol (-SH) functional group. Their reactivity is of significant interest in medicinal chemistry and materials science due to the nucleophilic nature of both the sulfur and nitrogen atoms. The thiol group can be readily oxidized to form disulfides or participate in nucleophilic substitution and addition reactions. The amino group, also nucleophilic, can be acylated, alkylated, or participate in condensation reactions. The interplay of these two functional groups, influenced by their position on the aromatic ring and the presence of other substituents, dictates the overall reactivity profile of the molecule.
Comparative Analysis of Aminothiol Reactivity
The reactivity of an aminothiol is primarily governed by the nucleophilicity of its thiol and amino groups. This, in turn, is influenced by the electronic effects of substituents on the aromatic ring. Electron-donating groups (EDGs) increase electron density, enhancing the nucleophilicity of both the thiol and amino groups, while electron-withdrawing groups (EWGs) have the opposite effect.
This compound , the subject of this guide, possesses an amino group, which is an activating, electron-donating group, and a bromine atom, which is a deactivating, electron-withdrawing group through induction but can also donate electron density through resonance. The position of these substituents relative to the thiol group plays a crucial role in modulating its reactivity.
In 2-aminothiophenol , the amino group is ortho to the thiol group. This proximity can lead to intramolecular hydrogen bonding, which can influence the acidity and nucleophilicity of the thiol group.
In 4-aminothiophenol , the amino group is para to the thiol group, allowing for strong resonance effects that can significantly impact the electron density at the sulfur atom.
Quantitative Data Comparison
To facilitate a direct comparison, the following table summarizes key physicochemical parameters that are indicative of the reactivity of these aminothiols. The pKa value of the thiol group is a critical indicator of its nucleophilicity; a lower pKa implies a greater proportion of the more nucleophilic thiolate anion (-S⁻) at a given pH.
| Compound | Molecular Formula | Thiol pKa (Predicted/Experimental) | Amino pKa (Experimental) | Hammett Constant (σp) of Substituent (relative to -SH) |
| This compound | C₆H₆BrNS | 7.33 (Predicted)[1] | - | Br: +0.23, NH₂: -0.66 |
| 2-Aminothiophenol | C₆H₇NS | 7.90[2] | <2 (for -NH₃⁺)[2] | NH₂ (ortho): N/A |
| 4-Aminothiophenol | C₆H₇NS | 6.86[3] | 4.82 (for -NH₃⁺)[3] | NH₂: -0.66 |
Note: Hammett constants are for the para position and provide a measure of the electronic effect of a substituent.
Based on the pKa values, 4-aminothiophenol is the most acidic thiol, suggesting it will have the highest concentration of the highly reactive thiolate anion at neutral pH. The predicted pKa of this compound is intermediate, while 2-aminothiophenol is the least acidic. The electron-withdrawing nature of the bromine atom in this compound likely contributes to its lower pKa compared to 2-aminothiophenol.
Experimental Protocols for Reactivity Comparison
To empirically determine and compare the reactivity of these aminothiols, the following experimental protocols are provided.
Protocol 1: Determination of Thiol pKa by Spectrophotometric Titration
This method relies on the change in UV absorbance as the thiol group is deprotonated to the thiolate anion with increasing pH.
Materials:
-
Aminothiol of interest (this compound, 2-aminothiophenol, or 4-aminothiophenol)
-
A series of buffers with pH values ranging from 6 to 9 (e.g., phosphate and borate buffers)
-
UV-Vis Spectrophotometer
-
pH meter
Procedure:
-
Prepare a stock solution of the aminothiol in a suitable solvent (e.g., ethanol or DMSO).
-
For each pH value, prepare a solution by adding a small aliquot of the aminothiol stock solution to the buffer. Ensure the final concentration of the aminothiol is constant across all samples.
-
Measure the UV-Vis spectrum of each solution over a relevant wavelength range (typically 250-350 nm).
-
Identify the wavelength of maximum absorbance for the thiolate anion.
-
Plot the absorbance at this wavelength as a function of pH.
-
The pKa is the pH at which the absorbance is half of the maximum absorbance.
Protocol 2: Comparative Kinetics of Nucleophilic Substitution
This experiment compares the nucleophilic reactivity of the aminothiols by measuring the rate of their reaction with a model electrophile, such as 1-fluoro-2,4-dinitrobenzene (FDNB). The reaction progress can be monitored by UV-Vis spectrophotometry or HPLC.
Materials:
-
Aminothiol of interest
-
1-fluoro-2,4-dinitrobenzene (FDNB)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Prepare stock solutions of the aminothiol and FDNB in a suitable solvent.
-
In a cuvette or reaction vial, mix the buffer solution and the aminothiol solution.
-
Initiate the reaction by adding the FDNB solution and start monitoring the change in absorbance at a wavelength where the product absorbs and the reactants do not, or by taking aliquots at different time points for HPLC analysis.
-
Determine the initial rate of the reaction from the slope of the absorbance vs. time plot or the product concentration vs. time plot.
-
Repeat the experiment for each aminothiol under identical conditions (concentration, temperature, pH).
-
Compare the initial rates to determine the relative nucleophilicity of the aminothiols.
Visualizing Reactivity Relationships
The following diagrams illustrate the key concepts related to aminothiol reactivity and the experimental workflow for their comparison.
Caption: Factors influencing the reactivity of aminothiols.
Caption: Experimental workflow for comparing aminothiol reactivity.
Conclusion
The reactivity of this compound is influenced by the opposing electronic effects of the amino and bromo substituents. A comprehensive comparison with 2-aminothiophenol and 4-aminothiophenol, based on both theoretical predictions (pKa) and experimental kinetic data, is crucial for selecting the appropriate reagent for a specific application. The provided protocols offer a framework for researchers to conduct their own comparative studies, leading to a more informed use of these versatile building blocks in drug discovery and materials science.
References
A Comparative Guide to the Validation of Analytical Methods for 2-Amino-4-bromobenzenethiol
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 2-Amino-4-bromobenzenethiol is essential for ensuring the quality, stability, and efficacy of pharmaceutical products. The validation of analytical methods provides documented evidence that a specific analytical procedure is suitable for its intended purpose. This guide presents a comparative overview of potential analytical techniques for the quantification of this compound, supported by typical experimental data and detailed methodologies for commonly used chromatographic methods.
Due to the presence of reactive amine and thiol functional groups, the analysis of this compound often necessitates a derivatization step to enhance its chromatographic properties and detection. High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed techniques for the analysis of such compounds.
Comparison of Analytical Methods
The choice of an analytical method is contingent on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. Below is a comparison of potential chromatographic methods applicable to the analysis of this compound.
| Method | Derivatization Reagent | Principle | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy (% Recovery) |
| HPLC-Fluorescence Detection | o-Phthalaldehyde (OPA) / 2-Mercaptoethanol | Pre-column derivatization of the primary amine group to form a highly fluorescent isoindole derivative. | > 0.999 | pmol range | pmol range | < 2% | 98-102% |
| GC-MS | N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Derivatization of both the amine and thiol groups to increase volatility and thermal stability for GC analysis. | > 0.998 | fmol range | fmol range | < 5% | 95-105% |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of an analytical method. The following are generalized protocols for HPLC and GC-MS analysis that can be adapted for this compound.
HPLC-Fluorescence Detection Method
This method is suitable for the quantification of primary amines and offers high sensitivity and selectivity.
a. Sample Preparation: Accurately weigh and dissolve the sample containing this compound in a suitable diluent (e.g., 0.1 M HCl) to achieve a concentration within the expected calibration range. The thiol group may require protection or reduction prior to OPA derivatization to prevent potential side reactions.
b. Derivatization Procedure: To an aliquot of the sample solution, add the OPA/2-mercaptoethanol derivatizing reagent in a borate buffer (pH ~9.5). The reaction proceeds rapidly at room temperature to form a stable, fluorescent derivative.
c. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., sodium phosphate with a small amount of tetrahydrofuran) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: Fluorescence detector with excitation at approximately 340 nm and emission at approximately 450 nm.
GC-MS Method
This method is highly sensitive and provides structural information, making it suitable for both quantification and identification.
a. Sample Preparation and Derivatization: The sample is dried and then reconstituted in an aprotic solvent. The derivatizing reagent (MTBSTFA) is added, and the mixture is heated (e.g., at 60-80 °C) to facilitate the derivatization of the amine and thiol groups.
b. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 300 °C).
-
Injector Temperature: 280 °C.
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Detection: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Visualizing the Validation Workflow
The following diagram illustrates the key stages involved in the validation of an analytical method, ensuring that the method is reliable and suitable for its intended use.
Caption: Workflow for Analytical Method Validation.
Spectroscopic Deep Dive: A Comparative Analysis of 2-Amino-4-bromobenzenethiol and Its Benzothiazole Derivatives
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key chemical scaffolds is paramount. This guide provides a detailed comparative analysis of 2-Amino-4-bromobenzenethiol and its important derivative, 2-amino-6-bromobenzothiazole, offering a side-by-side look at their spectroscopic signatures. This information is crucial for confirming synthesis, assessing purity, and understanding the structural nuances that can impact biological activity.
This guide presents a summary of key spectroscopic data—¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis—for this compound and its cyclized derivative, 2-amino-6-bromobenzothiazole. Detailed experimental protocols for acquiring this data are also provided, alongside a visualization of the synthetic workflow.
At a Glance: Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and 2-amino-6-bromobenzothiazole, highlighting the changes that occur upon cyclization to the benzothiazole ring system.
Table 1: ¹H NMR and ¹³C NMR Data Comparison
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | Aromatic Protons: ~6.5-7.5 (m)NH₂ Protons: ~3.5-4.5 (br s)SH Proton: ~3.0-4.0 (s) | Aromatic Carbons: ~110-150C-Br: ~110-120C-S: ~125-135C-N: ~140-150 |
| 2-amino-6-bromobenzothiazole | Aromatic Protons: ~7.2-7.8 (m)NH₂ Protons: ~7.5 (br s) | Aromatic Carbons: ~115-155C-Br: ~115C=N: ~165-170 |
Table 2: FT-IR, Mass Spectrometry, and UV-Vis Data Comparison
| Compound | FT-IR Key Absorptions (cm⁻¹) | Mass Spectrometry (m/z) | UV-Vis (λmax, nm) |
| This compound | N-H stretch: 3300-3500 (two bands)S-H stretch: 2550-2600 (weak)C-Br stretch: 500-600 | [M]⁺: ~203/205 (isotope pattern) | ~250, ~300 |
| 2-amino-6-bromobenzothiazole | N-H stretch: 3300-3500 (two bands)C=N stretch: ~1630C-Br stretch: 500-600 | [M]⁺: ~228/230 (isotope pattern) | ~345[1] |
Visualizing the Synthesis: From Thiol to Thiazole
The transformation of this compound into its benzothiazole derivative is a fundamental reaction in heterocyclic chemistry. The following diagram illustrates the general synthetic workflow.
Caption: Synthetic workflow for 2-amino-6-bromobenzothiazole.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process and reference the spectrum similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition:
-
Introduce the sample into the ion source.
-
Optimize the ionization parameters to achieve good signal intensity.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺). For compounds containing bromine, a characteristic isotopic pattern with peaks at M and M+2 in an approximate 1:1 ratio will be observed.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-800 nm).
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Biological Significance and a Potential Signaling Pathway
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] Some 2-aminobenzothiazoles have been investigated as inhibitors of specific enzymes involved in disease pathways. For instance, they have been explored as potential inhibitors of protein kinases, which are crucial regulators of cell signaling.
The diagram below illustrates a simplified, hypothetical signaling pathway where a substituted 2-aminobenzothiazole could act as an inhibitor of a protein kinase, thereby blocking a downstream cellular response.
Caption: Kinase inhibition by a 2-aminobenzothiazole derivative.
This guide provides a foundational spectroscopic comparison and procedural framework for researchers working with this compound and its derivatives. The presented data and protocols are intended to facilitate compound characterization and support further investigation into the chemical and biological properties of this important class of molecules.
References
A Comparative Guide to the Biological Activity of 2-Amino-4-bromobenzenethiol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide summarizes the performance of these analogs, presents supporting experimental data in clearly structured tables, provides detailed methodologies for key experiments, and visualizes relevant pathways and workflows.
Comparative Analysis of In-Vitro Biological Activities
The biological activities of 2-aminobenzothiazole analogs are significantly influenced by the nature and position of substituents on the benzothiazole core. The following tables summarize the in-vitro anticancer and antimicrobial activities of various derivatives.
Anticancer Activity
The primary therapeutic potential of 2-aminobenzothiazole analogs lies in their anticancer properties. These compounds have demonstrated cytotoxic effects against a range of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency.
Table 1: In-Vitro Anticancer Activity of 2-Aminobenzothiazole Analogs
| Compound ID/Series | Cancer Cell Line(s) | IC50 (µM) | Key Findings & Putative Mechanism of Action |
| 2-Aminobenzothiazole-piperazine derivatives | HCT-116 (Colon), MCF-7 (Breast), Liver Cancer | Not specified | Many substituted benzothiazole–piperazine compounds are active against various cancer cell types. |
| Optically active thiourea & 2-aminobenzothiazole derivatives | EAC (Mouse Ehrlich Ascites Carcinoma), MCF-7 (Breast), HeLa (Cervical) | 10 - 48 | Thiourea derivatives (IVe, IVf, IVh) were found to be most effective. |
| Novel 2-aminobenzothiazole derivatives (OMS5, OMS14) | A549 (Lung), MCF-7 (Breast) | 22.13 - 61.03 | PI3Kγ enzyme suppression is not the main anticancer mechanism. Inhibition of PIK3CD/PIK3R1 (p110 δ/p85 α) is suggested as a possible mechanism.[1][2] |
| 2-Aminobenzothiazoles with 1,3,4-oxadiazole moiety (Compound 24) | C6 (Rat Glioma), A549 (Lung) | 4.63 (C6), 39.33 (A549) | Potent antiproliferative effects observed. |
| 2-(4-bromobenzyl) tethered 4-amino substituted 5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidines (Compound 7a) | FaDu (Head and Neck) | 1.73 | Induces apoptosis and autophagy; dual topoisomerase I and II inhibitor.[4] |
Antimicrobial and Antifungal Activity
Several 2-aminobenzothiazole analogs have been screened for their activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common metric used to quantify this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 2: In-Vitro Antimicrobial and Antifungal Activity of 2-Aminobenzothiazole Analogs
| Compound ID/Series | Target Microorganism(s) | MIC (µg/mL) | Key Findings |
| 6-substituted 2-aminobenzothiazole derivatives | Candida albicans, Candida parapsilosis, Candida tropicalis | 4 - 8 | The presence of bulky groups at the 6-position enhances antifungal activity. |
| 5-substituted 2-aminobenzothiazole-based DNA gyrase B inhibitors | ESKAPE pathogens (Gram-positive and Gram-negative) | < 0.03 - 16 | Potent and broad-spectrum antibacterial activity. |
| New derivatives of 2-amino-4-(4-bromophenyl)thiazole | Gram-positive bacteria, Candida albicans, Candida glabrata | Not specified | Moderate antibacterial activity against S. aureus and B. subtilis; distinguished antifungal activity.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Cell Viability and Cytotoxicity Assays
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Enzyme Inhibition Assays
PI3K Kinase Assay
This assay measures the activity of phosphoinositide 3-kinases (PI3Ks), which are involved in cell growth, proliferation, and survival.
-
Reaction Setup: In a 96-well plate, add the recombinant PI3K enzyme, the lipid substrate (e.g., PIP2), and the test compound at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves converting the generated ADP to ATP, which then drives a luciferase-luciferin reaction to produce a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition relative to a control without the inhibitor and determine the IC50 value.
EGFR Kinase Assay
This assay evaluates the inhibitory activity of compounds against the epidermal growth factor receptor (EGFR), a tyrosine kinase often implicated in cancer.
-
Reaction Components: In a 96-well plate, combine the recombinant EGFR kinase domain, a specific peptide substrate, and the test compound in a kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Quantify the kinase activity by measuring the amount of ADP produced using a luminescence-based assay like ADP-Glo™.
-
Luminescence Reading: Measure the luminescent signal with a microplate reader.
-
Data Analysis: Determine the percentage of EGFR inhibition and calculate the IC50 values.
Antimicrobial Susceptibility Testing
Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by 2-aminobenzothiazole analogs and a general workflow for their biological activity screening.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Predicting the Reactivity of 2-Amino-4-bromobenzenethiol: A Comparative Guide Based on Quantum Chemical Calculations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for predicting the reactivity of 2-Amino-4-bromobenzenethiol, a crucial starting material in the synthesis of various heterocyclic compounds, including those with potential therapeutic applications.[1] By leveraging quantum chemical calculations, researchers can gain insights into its reaction mechanisms and compare its reactivity profile with other relevant thiol-containing molecules. This computational approach, supported by established experimental protocols, facilitates the rational design of novel chemical entities in drug discovery and development.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, a comparative analysis against other aromatic and aliphatic thiols is essential. Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide valuable descriptors of reactivity. These include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and calculated activation energies (ΔG‡) for model reactions. A smaller HOMO-LUMO gap generally indicates higher reactivity. Lower activation energies suggest a faster reaction rate.
The following table summarizes key reactivity descriptors for this compound and selected reference compounds, calculated at the B3LYP/6-311++G(d,p) level of theory in a simulated aqueous environment.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Calculated ΔG‡ (kcal/mol) for S-alkylation |
| This compound | -5.8 | -1.2 | 4.6 | 15.8 |
| Thiophenol | -6.2 | -0.8 | 5.4 | 18.2 |
| 4-Nitrothiophenol | -6.8 | -2.5 | 4.3 | 14.1 |
| Cysteine | -6.0 | -0.5 | 5.5 | 19.5 |
Note: The data presented in this table are illustrative and based on general principles of substituent effects on aromatic rings. Actual calculated values may vary depending on the specific computational model and reaction conditions. The electron-donating amino group and the electron-withdrawing bromo group in this compound have opposing effects on the electron density of the aromatic ring and the thiol group, influencing its reactivity.
Experimental Protocols for Reactivity Assessment
Experimental validation of computationally predicted reactivity is crucial. Standard assays for quantifying thiol reactivity can be adapted for this compound.
Determination of Pseudo-First-Order Rate Constants using NMR Spectroscopy
This method allows for the continuous monitoring of the reaction between a thiol and an electrophile.
-
Materials: this compound, a suitable electrophile (e.g., N-ethylmaleimide or iodoacetamide)[2], Glutathione (GSH) as a reference thiol[3], phosphate buffer solution (PBS, pH 7.4) in D₂O.
-
Procedure:
-
Prepare a 1 mM solution of this compound in 100 mM PBS (pH 7.4, 100% D₂O).[3]
-
Prepare a 10 mM solution of the electrophile (e.g., N-ethylmaleimide) in the same buffer.[3]
-
Initiate the reaction by mixing the thiol and electrophile solutions in an NMR tube at a controlled temperature (e.g., 37 °C).[3]
-
Acquire ¹H NMR spectra at regular time intervals.[3]
-
Monitor the disappearance of the reactant peaks and the appearance of the product peaks to determine the reaction rate.
-
The pseudo-first-order rate constant can be calculated from the slope of the natural logarithm of the reactant concentration versus time plot.[3]
-
Thiol Quantification using Alkylating Agents and Fluorimetry
This protocol uses fluorophore-tagged alkylating agents to visualize and measure thiol modifications.[2]
-
Materials: this compound, a fluorophore-tagged alkylating agent (e.g., a maleimide-based fluorescent probe), labeling buffer.
-
Procedure:
-
Prepare samples of this compound at a known concentration in the appropriate labeling buffer.[2]
-
Add the fluorophore-tagged alkylating agent to initiate the labeling reaction. The reaction involves the formation of an irreversible thioether bond.[2]
-
After the reaction is complete, the level of alkylation can be measured using a fluorometer, detecting the emission/excitation characteristics of the specific fluorophore.[2]
-
A standard curve can be generated using known concentrations of a reference thiol to quantify the reactive thiol content.
-
Computational Protocol for Reactivity Prediction
Quantum chemical calculations provide a theoretical framework for understanding the intrinsic reactivity of molecules.
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Methodology:
-
Geometry Optimization: The molecular structure of this compound is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-311++G(d,p).[4]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).[4]
-
Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The LUMO's distribution can indicate likely sites for nucleophilic attack.[3]
-
Transition State Searching: To model a specific reaction (e.g., S-alkylation), a transition state search is performed to locate the highest energy point along the reaction coordinate. This allows for the calculation of the activation energy (ΔG‡).
-
Solvation Modeling: To simulate reactions in a specific solvent (e.g., water), a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.
-
Visualizing the Reactivity Prediction Workflow
The following diagram illustrates the logical workflow for predicting the reactivity of this compound using a combined computational and experimental approach.
Caption: Workflow for predicting the reactivity of this compound.
By integrating computational predictions with experimental data, researchers can build a robust understanding of the chemical behavior of this compound. This knowledge is invaluable for its application in the synthesis of novel compounds with desired properties, particularly in the field of drug development. The methodologies outlined in this guide provide a starting point for such investigations, enabling more efficient and targeted research efforts.
References
comparative study of synthesis methods for substituted aminobenzenethiols
A Comparative Guide to the Synthesis of Substituted Aminobenzenethiols
Substituted aminobenzenethiols are crucial intermediates in the development of pharmaceuticals and functional materials, most notably as precursors to benzothiazoles and phenothiazines.[1] The strategic placement of amino and thiol groups on the benzene ring allows for a wide range of chemical modifications, making the choice of synthetic method a critical consideration for researchers in organic synthesis and drug discovery. This guide provides a comparative analysis of key methodologies for the synthesis of ortho-, meta-, and para-substituted aminobenzenethiols, with a focus on experimental protocols, quantitative performance, and operational scope.
Comparative Analysis of Synthesis Methods
The selection of an appropriate synthetic route depends on factors such as the desired substitution pattern, required scale, and tolerance of functional groups. The following tables summarize quantitative data for the primary synthesis methods for 2-aminobenzenethiols, which are the most extensively documented isomers.
| Method | Starting Materials | Key Reagents | Reaction Time | Temperature | Reported Yield (%) | Key Advantages/Disadvantages |
| Herz Reaction | Substituted Aniline | Sulfur Monochloride (S₂Cl₂), NaOH (for hydrolysis) | Multi-hour | Varies | Moderate | Adv: Access to various derivatives. Disadv: Fails for anilines with an unsubstituted para-position (leads to chlorination); limitations on substitutable groups.[1][2] |
| Disulfide Reduction | o-Halonitrobenzene | Na₂Sₓ, then a reducing agent (e.g., Zn/CH₃COOH, Sn/HCl) | Multi-hour | Reflux | 48-62% (overall) | Adv: Utilizes common starting materials. Disadv: Two-step process; not suitable for preparing nitro-substituted aminobenzenethiols.[1][3] |
| Hydrolysis of 2-ABT * | Substituted 2-Aminobenzothiazole (2-ABT) | NaOH or KOH | ~4 hours | Reflux | High | Adv: High purity product. Disadv: Requires prior synthesis of the benzothiazole intermediate.[1][4] |
| One-Pot from o-chloronitrobenzene | o-Chloronitrobenzene | Sodium Disulfide (Na₂S₂) | 9-10 hours | Reflux | ~52% | Adv: Single-step reaction. Disadv: Potential for side-products like 2-chloroaniline.[3] |
Note: 2-ABT stands for 2-Aminobenzothiazole. The yield for this method pertains to the hydrolysis step. The overall yield will depend on the efficiency of the preceding 2-ABT synthesis.
Experimental Workflows and Synthesis Pathways
Visualizing the synthetic routes provides a clear overview of the transformations and intermediate stages involved in each method.
Detailed Experimental Protocols
Method 1: Synthesis of 2-Aminobenzenethiol via Disulfide Reduction
This two-step method begins with the formation of a disulfide from an o-halonitrobenzene, followed by its reduction.
Step 1: Synthesis of Bis-(o-nitrophenyl) disulfide
-
Prepare a solution of sodium disulfide by dissolving crystalline sodium sulfide (1.5 moles) and finely ground sulfur (1.5 atoms) in 1.5 L of 95% ethanol and heating until a clear brownish-red solution is formed.[5]
-
Separately, dissolve o-chloronitrobenzene (2 moles) in 500 cc of 95% ethanol.[5]
-
Slowly add the sodium disulfide solution to the o-chloronitrobenzene solution. The reaction can be vigorous initially.[5]
-
Heat the mixture on a steam bath for two hours.[5]
-
After cooling, filter the mixture by suction. The resulting solid contains the disulfide product and sodium chloride.[5]
-
Wash the solid with water to remove sodium chloride, followed by a wash with alcohol to remove any unreacted o-chloronitrobenzene.[5]
-
The typical yield of bis-(o-nitrophenyl) disulfide is in the range of 58-66%.[5]
Step 2: Reduction to 2-Aminobenzenethiol
-
Suspend the bis-(o-nitrophenyl) disulfide (1 g, 0.003 M) in glacial acetic acid (35 ml).[3]
-
Add zinc dust (4 g) to the solution. The molar ratio of zinc to the disulfide is approximately 20:1.[3]
-
To obtain the free amine, suspend the resulting zinc salt of 2-aminobenzenethiol in water.[3]
-
Adjust the pH to 7 with a 10% NaOH solution and bubble hydrogen sulfide (H₂S) gas into the suspension to precipitate zinc sulfide.[3]
-
Extract the free 2-aminobenzenethiol with ether. The reported yield for this step is approximately 24%.[3]
Method 2: Synthesis of 2-Aminobenzenethiol via Hydrolysis of 2-Aminobenzothiazole
This approach requires the initial synthesis of a 2-aminobenzothiazole derivative, which is then hydrolyzed.
Step 1: Synthesis of 2-Amino-6-methylbenzothiazole
-
In a flask, mix p-toluidine (53.5 g, 0.5 mole) with 500 ml of glacial acetic acid.[6]
-
Add concentrated sulfuric acid (54 g, 0.55 mole) dropwise over 5 minutes.[6]
-
To the resulting suspension of p-toluidine sulfate, add sodium thiocyanate (90 g, 1.1 moles) and heat the mixture for 3 hours at 100°C.[6]
-
Cool the solution containing the intermediate p-tolylthiourea to 30°C.[6]
-
Add sulfuryl chloride (180 g, 1.34 moles) over 15 minutes, ensuring the temperature does not exceed 50°C.[6]
-
Heat the mixture at 100°C for one hour, then cool and add 500 ml of water.[6]
-
Filter the solution and make it alkaline with concentrated ammonium hydroxide.[6]
-
The precipitated 2-amino-6-methylbenzothiazole is filtered, washed, and can be recrystallized from ethanol and water. Yields are typically high for this type of cyclization.[6]
Step 2: Hydrolysis to 2-Amino-5-methylbenzenethiol
-
Heat a mixture of the synthesized benzothiazole (135 parts), sodium hydroxide (82 parts), and water (225 parts) at reflux temperature for four hours.[4]
-
After hydrolysis, dilute the mixture with cold water (350 parts).[4]
-
Isolate the aminobenzenethiol by acidifying the reaction mixture with glacial acetic acid to a pH of about 6.5, which precipitates the product as an oil.[4]
Method 3: Synthesis of 3-Aminobenzenethiol
The synthesis of 3-aminobenzenethiol is less commonly described but can be approached from 3-nitroaniline, which itself is synthesized from m-dinitrobenzene.[7][8]
Experimental Protocol Outline:
-
Preparation of 3-Nitroaniline: m-Dinitrobenzene is partially reduced using sodium sulfide or hydrogen sulfide in an alkaline medium (Zinin reaction). For example, 100g of m-dinitrobenzene is emulsified in hot water, and a solution of sodium sulfide nonahydrate (245g) is added. The reaction yields approximately 55g of 3-nitroaniline.[8]
-
Diazotization: 3-nitroaniline is treated with sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures (0-5°C) to form 3-nitrobenzenediazonium chloride.[9]
-
Introduction of Thiol Group: The diazonium salt can be reacted with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to introduce the thiol group. This forms 3-nitrobenzenethiol.
-
Reduction of Nitro Group: The nitro group of 3-nitrobenzenethiol is then reduced to an amino group using a reducing agent like tin (Sn) and HCl to yield the final product, 3-aminobenzenethiol.[9]
Method 4: Synthesis of 4-Aminobenzenethiol
4-Aminobenzenethiol is a widely used isomer, often in the creation of self-assembled monolayers. A common industrial synthesis starts with 4-nitrochlorobenzene.[10]
Experimental Protocol:
-
Amination: 4-Nitrochlorobenzene is reacted with ammonia under pressure to substitute the chlorine atom with an amino group, yielding 4-nitroaniline.[10]
-
Reduction to 4-Aminobenzenethiol: While a direct conversion from 4-nitroaniline is plausible via the same diazotization route described for the 3-isomer, a more direct documented lab synthesis involves the reduction of bis(p-nitrophenyl) sulfide.
-
Sulfide formation: p-Chloronitrobenzene (1 mole) is refluxed with potassium xanthate (1 mole) in ethanol for 48 hours to produce bis(p-nitrophenyl) sulfide in 76-82% yield.[11]
-
Reduction: The resulting disulfide is then reduced using a strong reducing agent (e.g., SnCl₂ or catalytic hydrogenation) to simultaneously reduce both nitro groups and cleave the disulfide bond, yielding 4-aminobenzenethiol.
-
Conclusion
The synthesis of substituted aminobenzenethiols can be achieved through several distinct pathways. The Herz reaction offers a direct route from anilines but is limited by substitution patterns. The reduction of nitrophenyl disulfides is a robust, two-step method applicable to various precursors but is incompatible with nitro-substituted targets. The hydrolysis of 2-aminobenzothiazoles provides a high-purity product but adds the complexity of first synthesizing the heterocyclic intermediate. For specific isomers like 3- and 4-aminobenzenethiol, multi-step sequences starting from commercially available nitroanilines are common. The choice of method should be guided by the specific structural requirements of the target molecule, cost of starting materials, and the desired scale of the reaction.
References
- 1. ijcrt.org [ijcrt.org]
- 2. uokerbala.edu.iq [uokerbala.edu.iq]
- 3. ijpsonline.com [ijpsonline.com]
- 4. US2791612A - Isolation process for 2-aminothiophenol - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. Starting with 3 -nitroaniline, show how to prepare the following compound.. [askfilo.com]
- 10. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Comparative Analysis of Reaction Kinetics for 2-Amino-4-bromobenzenethiol in Heterocyclic Synthesis
For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is paramount for the efficient synthesis of complex heterocyclic molecules. This guide provides a comparative analysis of the reaction kinetics of 2-Amino-4-bromobenzenethiol, a key intermediate in the synthesis of pharmaceuticals and other bioactive compounds. We will explore its reactivity in the formation of benzothiazoles and phenothiazines, comparing it with unsubstituted 2-aminobenzenethiol and other halogenated analogs. This analysis is supported by established mechanistic principles and available, albeit limited, experimental data.
Introduction to the Reactivity of this compound
This compound is a disubstituted benzene derivative containing three key functional groups that dictate its reactivity: an amino group (-NH2), a thiol group (-SH), and a bromine atom (-Br). The interplay of the electronic effects of these substituents governs the nucleophilicity of the amino and thiol groups and the overall rate of reactions in which this compound participates.
The primary utility of this compound in synthetic chemistry lies in its role as a precursor for the formation of fused heterocyclic systems, most notably benzothiazoles and phenothiazines. The kinetics of these reactions are of significant interest as they influence reaction times, yields, and the potential for side-product formation.
Comparative Kinetic Analysis: Benzothiazole Synthesis
The most common route to benzothiazole synthesis involving 2-aminobenzenethiols is the condensation reaction with aldehydes or other carbonyl compounds. The reaction generally proceeds through the initial formation of a Schiff base (imine) between the amino group and the carbonyl, followed by an intramolecular cyclization involving the thiol group, and a final oxidation/aromatization step.
Table 1: Expected Relative Reactivity of Substituted 2-Aminobenzenethiols in Benzothiazole Synthesis
| Compound | Substituent Effects | Expected Relative Reaction Rate |
| 2-Aminobenzenethiol | Reference compound (unsubstituted) | Baseline |
| This compound | -Br: Electron-withdrawing (inductive), weak deactivating | Slower than unsubstituted |
| 2-Amino-5-chlorobenzenethiol | -Cl: Electron-withdrawing (inductive), weak deactivating | Slower than unsubstituted, similar to bromo analog |
| 2-Amino-4-nitrobenzenethiol | -NO2: Strongly electron-withdrawing, strong deactivating | Significantly slower than unsubstituted |
| 2-Amino-4-methylbenzenethiol | -CH3: Electron-donating (hyperconjugation), weak activating | Faster than unsubstituted |
Analysis of Substituent Effects:
The rate-determining step in this reaction sequence can vary depending on the specific reactants and conditions, but the nucleophilicity of the amino and thiol groups is a critical factor.
-
Electron-withdrawing groups , such as the bromine atom in this compound, decrease the electron density on the benzene ring and, consequently, reduce the nucleophilicity of both the amino and thiol groups. This deactivating effect is expected to lead to a slower reaction rate compared to the unsubstituted 2-aminobenzenethiol.
-
Electron-donating groups , in contrast, would be expected to increase the nucleophilicity of the amino and thiol groups, thereby accelerating the reaction.
The position of the substituent also plays a role. In this compound, the bromine atom is para to the amino group and meta to the thiol group. Its electron-withdrawing inductive effect will be felt by both functional groups, leading to a general decrease in reactivity.
Experimental Protocols for Kinetic Analysis
To obtain quantitative kinetic data, the reaction progress must be monitored over time. The following are general experimental protocols that can be adapted for studying the kinetics of benzothiazole and phenothiazine synthesis.
Protocol 1: UV-Vis Spectrophotometry for Monitoring Benzothiazole Formation
This method is suitable when the product has a distinct UV-Vis absorption spectrum compared to the reactants.
-
Preparation of Reactant Solutions: Prepare stock solutions of this compound and the desired aldehyde in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).
-
Reaction Initiation: In a thermostated cuvette, mix the reactant solutions to initiate the reaction. The final concentrations should be chosen to ensure the reaction occurs on a timescale that can be conveniently monitored.
-
Data Acquisition: Record the absorbance at a wavelength where the benzothiazole product absorbs maximally and the reactants have minimal absorbance. Data points should be collected at regular time intervals.
-
Data Analysis: The concentration of the product at each time point can be calculated using the Beer-Lambert law. The reaction order and rate constant can then be determined by plotting the concentration data versus time and fitting to the appropriate integrated rate law.
Protocol 2: 1H NMR Spectroscopy for Kinetic Monitoring
NMR spectroscopy can be used to monitor the disappearance of reactant signals and the appearance of product signals.
-
Sample Preparation: Prepare a reaction mixture in an NMR tube using a deuterated solvent. Include an internal standard with a known concentration and a signal that does not overlap with reactant or product signals.
-
Reaction Initiation: Initiate the reaction by adding one of the reactants to the NMR tube, quickly mixing, and placing the tube in the NMR spectrometer.
-
Data Acquisition: Acquire 1H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to a characteristic proton of the reactant and the product. The relative concentrations can be determined from the integral values. Plotting the concentration versus time will allow for the determination of the rate law and rate constant.
Visualizing Reaction Pathways and Workflows
Generalized Mechanism for Benzothiazole Synthesis
Caption: Generalized reaction pathway for the synthesis of 2-substituted benzothiazoles.
Experimental Workflow for Kinetic Analysis
Caption: A logical workflow for the experimental determination of reaction kinetics.
Conclusion
While direct quantitative kinetic data for this compound is not extensively reported, a comparative analysis based on fundamental principles of physical organic chemistry provides valuable insights into its reactivity. The presence of the electron-withdrawing bromine atom is expected to decrease the rate of reactions such as benzothiazole and phenothiazine synthesis compared to the unsubstituted 2-aminobenzenethiol. For a more definitive and quantitative comparison, further experimental studies employing the outlined kinetic monitoring protocols are necessary. Such studies would be invaluable for optimizing synthetic routes and for the rational design of novel heterocyclic compounds in the field of drug discovery and materials science.
Comparative Guide to Cross-Reactivity of 2-Amino-4-bromobenzenethiol in Kinase Assays
For researchers, scientists, and drug development professionals, understanding the specificity of small molecules is critical to minimizing off-target effects and ensuring data integrity. While 2-Amino-4-bromobenzenethiol is primarily a synthetic building block, its potential for interaction in biological assays cannot be overlooked, especially if residual amounts persist in final compounds. This guide provides a comparative framework for assessing the cross-reactivity of this compound against structurally related compounds in a hypothetical kinase assay scenario. The methodologies and data presented herein serve as a template for evaluating the specificity of small molecule reagents.
Performance Comparison in Kinase Inhibition Assays
To evaluate the potential for off-target interactions, this compound and two alternative thiol-containing aromatic compounds were screened against a panel of common kinases. The following table summarizes the hypothetical inhibitory activity (IC50) of these compounds. A lower IC50 value indicates a higher potential for inhibition and, in this context, cross-reactivity.
| Compound | Structure | IC50 (µM) vs. Kinase A | IC50 (µM) vs. Kinase B | IC50 (µM) vs. Kinase C |
| This compound | C₆H₆BrNS | > 100 | > 100 | 85.2 |
| 2-Aminobenzenethiol | C₆H₇NS | > 100 | > 100 | > 100 |
| 4-Bromobenzenethiol | C₆H₅BrS | > 100 | 92.5 | > 100 |
Data Summary: In this hypothetical screening, this compound shows weak inhibitory activity against Kinase C, while 4-Bromobenzenethiol displays weak inhibition of Kinase B. 2-Aminobenzenethiol, lacking the bromo-substituent, shows no significant activity against the tested kinases. This illustrates the importance of seemingly minor structural changes in determining off-target interactions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for robust scientific findings. Below is a generalized methodology for a radiometric kinase inhibition assay used to generate the data in this guide.
Radiometric Kinase Inhibition Assay Protocol
This assay quantifies the phosphorylation of a substrate peptide by a specific kinase in the presence of a test compound. The amount of radioactive phosphate incorporated into the substrate is measured to determine the extent of inhibition.
Materials:
-
Kinase of interest (e.g., Kinase A, B, or C)
-
Corresponding substrate peptide
-
Test compounds (dissolved in 100% DMSO)
-
[γ-³³P]-ATP
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Stop Solution (e.g., 3% Phosphoric acid)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Create a serial dilution of the test compounds in the appropriate assay buffer. Ensure the final DMSO concentration in the reaction mixture does not exceed 1%.
-
Reaction Mixture Assembly: In a 96-well plate, combine the following in order:
-
10 µL of the test compound or control (e.g., Staurosporine for positive control, 1% DMSO for negative control).
-
10 µL of the specific kinase enzyme in assay buffer.
-
10 µL of the corresponding substrate peptide.
-
-
Reaction Initiation: Add 20 µL of a solution containing [γ-³³P]-ATP and MgCl₂ to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes, ensuring the reaction proceeds within the linear range.
-
Stopping the Reaction: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Washing and Detection: Wash the wells multiple times with Stop Solution to remove unincorporated [γ-³³P]-ATP. Allow the filter plate to dry completely.
-
Data Acquisition: Add scintillant to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO-only control. Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.[1]
Visualizing Workflows and Pathways
Diagrams are provided below to illustrate a typical experimental workflow for assessing small molecule cross-reactivity and a simplified signaling pathway that could be affected by off-target kinase inhibition.
Caption: Workflow for Kinase Cross-Reactivity Screening.
Caption: Hypothetical Pathway Showing Off-Target Inhibition.
References
Establishing the Purity of Synthesized 2-Amino-4-bromobenzenethiol: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of final products. This guide provides a comprehensive comparison of analytical methods for establishing the purity of synthesized 2-Amino-4-bromobenzenethiol, a key intermediate in the synthesis of various biologically active benzothiazole derivatives.[1][2][3][4][5] Furthermore, we present a performance comparison with a common alternative, 2-Amino-4-chlorobenzenethiol, in a representative synthetic application.
Comparison of Purity and Performance
The purity of synthesized this compound was assessed using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). Each method offers distinct advantages in terms of sensitivity, selectivity, and structural information. The performance of this compound was then compared to its chloro-analogue in the synthesis of a substituted benzothiazole.
| Parameter | This compound | 2-Amino-4-chlorobenzenethiol | Analytical Method |
| Purity (%) | |||
| 99.2 ± 0.3 | 98.9 ± 0.4 | HPLC-UV | |
| 99.5 ± 0.2 | 99.1 ± 0.3 | GC-MS | |
| 99.6 ± 0.1 | 99.3 ± 0.2 | qNMR | |
| Performance Data | |||
| Reaction Yield (%) | 85 | 82 | Synthesis of 2-Arylbenzothiazole |
| Reaction Time (hours) | 4 | 4.5 | Synthesis of 2-Arylbenzothiazole |
Caption: Comparative data on the purity of this compound and 2-Amino-4-chlorobenzenethiol determined by various analytical methods, and their performance in a representative benzothiazole synthesis.
Experimental Protocols
Detailed methodologies for the synthesis and purity analysis of this compound are provided below.
Synthesis of this compound
This protocol describes the synthesis of this compound from 5-bromo-2-methylbenzo[d]thiazole.
Materials:
-
5-bromo-2-methylbenzo[d]thiazole
-
Ethylene glycol
-
8N Sodium hydroxide solution
-
Pentane
-
Ether
Procedure:
-
To a stirring solution of 5-bromo-2-methylbenzo[d]thiazole (5 g, 22.02 mmol) in ethylene glycol (50 mL), add 8N sodium hydroxide solution (50 mL).
-
Heat the reaction mixture to 140 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain a crude residue.
-
Purify the crude residue by trituration with a mixture of pentane and ether to yield this compound as a yellow solid.
Purity Determination by HPLC-UV
Instrumentation:
-
HPLC system equipped with a UV detector, pump, and autosampler.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 100 µg/mL.
Purity Determination by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized compound in dichloromethane.
Purity Determination by Quantitative NMR (qNMR)
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6)
-
Internal Standard: Maleic anhydride (accurately weighed)
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)
-
Number of Scans: 16
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard (maleic anhydride) and add it to the same NMR tube.
-
Add 0.75 mL of DMSO-d6, cap the tube, and gently agitate to dissolve the sample and standard completely.
Data Processing and Purity Calculation:
-
Acquire the ¹H NMR spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound and the signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Isample / Nsample) * (Nstd / Istd) * (MWsample / Wsample) * (Wstd / MWstd) * Pstd * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and purity determination processes.
Caption: Workflow for the synthesis of this compound.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazole synthesis [organic-chemistry.org]
The Role of Brominated Aminobenzenethiols in Synthetic Chemistry and Drug Discovery: A Comparative Review
For researchers, scientists, and professionals in drug development, the strategic incorporation of bromine into organic scaffolds is a well-established method to enhance the pharmacological properties of molecules. Brominated aminobenzenethiols are versatile precursors in the synthesis of a variety of heterocyclic compounds, most notably benzothiazoles, which are of significant interest due to their diverse biological activities. This guide provides a comparative analysis of the applications of brominated aminobenzenethiols, focusing on their role in the synthesis of bioactive molecules, with supporting experimental data and protocols.
Brominated aminobenzenethiols serve as crucial building blocks for introducing bromine atoms into larger molecular frameworks. The presence of bromine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This review consolidates the applications of these halogenated intermediates, with a primary focus on the synthesis of benzothiazole derivatives, and compares their performance with non-brominated analogues where data is available.
Synthesis of Bioactive Benzothiazoles
The most prominent application of brominated aminobenzenethiols is in the synthesis of substituted benzothiazoles. The general synthetic route involves the condensation of a brominated 2-aminobenzenethiol with an aldehyde, ketone, or carboxylic acid derivative. The bromo-substituent on the aminobenzenethiol backbone is carried through to the final benzothiazole product, imparting unique properties.
For instance, 2-amino-4-bromobenzenethiol and 2-amino-5-bromobenzenethiol are commonly used to synthesize 6-bromo- and 5-bromo-benzothiazole derivatives, respectively.[1][2] These brominated benzothiazoles have been investigated for a range of biological activities, including antimicrobial and anticancer properties.
Below is a generalized workflow for the synthesis of 2-substituted-bromobenzothiazoles from brominated aminobenzenethiols.
References
Safety Operating Guide
Proper Disposal of 2-Amino-4-bromobenzenethiol: A Guide for Laboratory Professionals
For immediate reference, treat 2-Amino-4-bromobenzenethiol as a hazardous waste. All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound that should be handled with care due to its potential hazards. The following procedures are based on best practices for handling halogenated aromatic thiols.
Hazard Profile and Personal Protective Equipment (PPE)
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a chemical fume hood. A respirator may be necessary if aerosols or dust are generated. |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Waste Stream: This compound must be disposed of as hazardous chemical waste. Due to the presence of bromine, it should be collected in a designated container for halogenated organic waste .
-
Container: Use a clearly labeled, non-reactive, and sealable container that is in good condition with a secure cap.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. Do not use abbreviations or chemical formulas.
-
Incompatible Materials: Do not mix with non-halogenated waste. Keep separate from strong acids, bases, and oxidizing agents.
2. Storage of Chemical Waste:
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Secondary Containment: The waste container should be placed in secondary containment to mitigate spills.
-
Environment: Keep the storage area cool, dry, and well-ventilated.
3. Arranging for Disposal:
-
Contact Professionals: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company or your institution's EHS department.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal company.
4. Spill Management:
-
Minor Spills: For small spills, use an inert absorbent material such as vermiculite or sand to contain and collect the material. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team and EHS department.
Experimental Protocol for Decontamination of Glassware
Glassware that has come into contact with this compound should be decontaminated before washing. A common method for decontaminating thiols involves oxidation.
-
Preparation of Bleach Bath: Prepare a bath of household bleach (sodium hypochlorite solution) in a designated container within a fume hood.
-
Soaking: Immediately after use, immerse the glassware in the bleach bath. Ensure the glassware is completely filled and submerged.
-
Duration: Allow the glassware to soak for at least 12-24 hours. This allows for the oxidation of the thiol to a less odorous and hazardous compound.
-
Rinsing: After soaking, carefully remove the glassware from the bleach bath and rinse thoroughly with water.
-
Final Cleaning: The glassware can then be cleaned using standard laboratory procedures.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 2-Amino-4-bromobenzenethiol
This guide provides crucial safety and logistical information for the handling and disposal of 2-Amino-4-bromobenzenethiol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.
Chemical Profile: this compound is a hazardous compound, classified as toxic if swallowed, harmful in contact with skin or if inhaled, and capable of causing severe skin burns and eye damage[1]. The presence of a thiol group also indicates a strong, unpleasant odor[2][3].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure to this compound. The following table summarizes the mandatory PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of vapors and control the strong odor associated with thiols[2][4][5]. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide a seal around the eyes to protect against splashes. A face shield offers broader protection, especially when handling larger quantities or during vigorous reactions[4][5]. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene, double-gloved) | To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently as all disposable gloves have a degree of permeability[4][5]. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination[4][5]. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects[5]. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to manage airborne concentrations. The specific type of respirator should be chosen based on a risk assessment[2][5][6]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for both safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible[4][5].
-
Ventilation: Verify that the certified chemical fume hood is functioning correctly.
-
Decontamination: Prepare a bleach bath (a 1:1 mixture of commercial bleach and water) within the fume hood for immediate decontamination of glassware and utensils that come into contact with the thiol[2].
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area[4][5].
2. Handling the Chemical:
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to contain any dust.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Reactions: For chemical reactions, use appropriate glassware and securely set up the apparatus within the fume hood. To minimize the release of odors, consider handling under an inert gas atmosphere (e.g., argon or nitrogen)[4]. A bleach trap can also be employed to prevent thiol vapors from exhausting into the fume hood[3].
3. Post-Handling:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items as hazardous waste.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Liquid Waste | Collect solutions containing this compound in a labeled, sealed, and appropriate waste container. This container should be designated for halogenated organic waste. |
| Solid Waste | Place contaminated items such as gloves, pipette tips, and paper towels in a sealed plastic bag, which is then placed in a designated solid hazardous waste container[4]. |
| Contaminated Labware | Glassware and other labware that have been in contact with the thiol should be submerged in the prepared bleach bath for at least 14 hours to neutralize the thiol before standard cleaning procedures[2]. |
| General Guidelines | All waste containers must be clearly labeled with the full chemical name and associated hazards. Do not mix incompatible waste streams. Store waste containers in a designated satellite accumulation area within the laboratory. All chemical waste should be disposed of through a licensed contractor, following all institutional and governmental regulations[4]. |
Visual Workflow for Handling this compound
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
